Papyracon D
Description
This compound has been reported in Lachnum papyraceum with data available.
isolated from the ascomycete Lachnum papyraceum; structure given in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(1aR,3aS,7S,7aS)-3a,7-dihydroxy-2,2-dimethyl-5-(2-oxopropyl)-1a,7-dihydro-1H-cyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C14H18O5/c1-7(15)4-8-5-10(16)13-6-9(13)12(2,3)19-14(13,18)11(8)17/h5,9-10,16,18H,4,6H2,1-3H3/t9-,10-,13-,14+/m0/s1 |
InChI Key |
ILUWWIMJTKGGNJ-TXFQPVFDSA-N |
Isomeric SMILES |
CC(=O)CC1=C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C)O |
Canonical SMILES |
CC(=O)CC1=CC(C23CC2C(OC3(C1=O)O)(C)C)O |
Synonyms |
papyracon D |
Origin of Product |
United States |
Foundational & Exploratory
Papulacandin D: An In-depth Technical Guide to its Mechanism of Action on (1,3)-β-D-Glucan Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of papulacandin D, a glycolipid antifungal agent, on its molecular target, (1,3)-β-D-glucan synthase. The document delves into the biochemical and molecular interactions that underpin its inhibitory effects. It is designed to be a valuable resource for researchers in mycology, infectious diseases, and drug development, offering detailed insights into the non-competitive inhibition of this essential fungal enzyme. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying (1,3)-β-D-glucan synthase inhibition, and provides visual representations of the relevant pathways and experimental workflows.
Introduction to (1,3)-β-D-Glucan Synthase and Papulacandins
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, morphology, and protection against environmental stresses. A key component of the cell wall in most pathogenic fungi is (1,3)-β-D-glucan, a polymer of glucose. The synthesis of this vital polymer is catalyzed by the enzyme complex (1,3)-β-D-glucan synthase. This enzyme complex consists of a catalytic subunit, encoded by the FKS genes (such as FKS1, FKS2, and FKS3 in Saccharomyces cerevisiae), and a regulatory subunit, the GTP-binding protein Rho1. The Fks proteins are large, integral membrane proteins that represent a prime target for antifungal drug development due to their essential nature in fungi and absence in mammals.
Papulacandins are a class of naturally occurring glycolipid antifungals isolated from Papularia sphaerosperma. This family of compounds, including papulacandin A, B, C, D, and E, exhibits potent and specific activity against a range of pathogenic yeasts, most notably Candida albicans. Their mechanism of action involves the specific inhibition of (1,3)-β-D-glucan synthase, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis. Papulacandin D, the focus of this guide, is a key member of this family, and understanding its precise interaction with the glucan synthase complex is critical for the development of new and improved antifungal therapies.
Mechanism of Action: Non-competitive Inhibition
Papulacandins, as a class of inhibitors, have been characterized as acting through a non-competitive mechanism of inhibition against (1,3)-β-D-glucan synthase. This means that papulacandin D does not compete with the enzyme's substrate, UDP-glucose, for binding to the active site. Instead, it is proposed to bind to an allosteric site on the enzyme, a location distinct from the catalytic center. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without affecting the binding of the substrate.
The key characteristics of non-competitive inhibition are:
-
The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex.
-
The inhibitor does not prevent the substrate from binding to the enzyme.
-
The inhibitor decreases the maximum velocity (Vmax) of the enzymatic reaction.
-
The Michaelis constant (Km) for the substrate remains unchanged.
While specific kinetic studies detailing the inhibition constant (Ki) for papulacandin D are not extensively available in the public literature, the non-competitive model is widely accepted for the papulacandin class of antifungals.
Caption: A diagram illustrating the non-competitive inhibition of (1,3)-β-D-glucan synthase by papulacandin D.
Interaction with the FKS1 Subunit
The catalytic activity of (1,3)-β-D-glucan synthase resides in the FKS1 subunit. Consequently, this protein is the direct target of papulacandin D. While the precise binding site of papulacandin D on FKS1 has not been definitively elucidated through techniques like co-crystallography or photoaffinity labeling, studies on resistant mutants provide valuable insights.
Mutations in the FKS1 gene have been shown to confer resistance to various (1,3)-β-D-glucan synthase inhibitors, including echinocandins and papulacandins. For instance, studies with papulacandin B-resistant mutants of Saccharomyces cerevisiae and Schizosaccharomyces pombe have identified mutations within the FKS1 gene. These resistance-conferring mutations are often clustered in specific regions of the Fks1 protein, suggesting that these "hot spot" regions are critical for inhibitor binding or for the conformational changes induced by the inhibitor. While not directly demonstrated for papulacandin D, it is highly probable that its binding site is also located within or in close proximity to these hot spot regions on the FKS1 subunit.
Quantitative Data
Specific kinetic data for papulacandin D, such as its IC₅₀ and Kᵢ values against (1,3)-β-D-glucan synthase from various fungal species, are not widely reported in publicly accessible literature. However, data for the closely related papulacandin B and other inhibitors provide a valuable comparative context.
Table 1: Inhibitory Concentrations (IC₅₀) of (1,3)-β-D-Glucan Synthase Inhibitors
| Compound | Fungal Species | IC₅₀ (µg/mL) | Reference |
| Papulacandin B | S. pombe (wild-type) | ~0.02 | |
| Papulacandin B | S. pombe (resistant mutant) | ~1.0 (50-fold increase) | |
| Poacic Acid | S. cerevisiae S288C | 206 | |
| Poacic Acid | C. albicans SC5314 | 194 | |
| Caspofungin | C. albicans (wild-type) | Varies with strain |
Note: The IC₅₀ values can vary depending on the specific assay conditions, including enzyme preparation, substrate concentration, and buffer components.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of papulacandin D.
Preparation of Fungal Microsomal Membranes for (1,3)-β-D-Glucan Synthase Assay
This protocol describes the isolation of crude membrane fractions enriched in (1,3)-β-D-glucan synthase activity.
The Biological Activity of Papulacandin D Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Papulacandin D, a member of the papulacandin family of glycolipid antibiotics isolated from Papularia sphaerosperma, represents a promising candidate.[1][2] This technical guide provides an in-depth overview of the biological activity of Papulacandin D against C. albicans, focusing on its mechanism of action, antifungal potency, and the cellular responses it elicits.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary target of Papulacandin D in Candida albicans is the enzyme (1,3)-β-D-glucan synthase, a key component in the synthesis of β-(1,3)-D-glucan.[3] This polysaccharide is a critical structural component of the fungal cell wall, responsible for maintaining cell shape, osmotic stability, and overall integrity.[4] By non-competitively inhibiting (1,3)-β-D-glucan synthase, Papulacandin D disrupts the formation of the glucan polymer, leading to a weakened cell wall.[5] This disruption results in osmotic instability and, ultimately, cell lysis, demonstrating a fungicidal mode of action.[6] The fungal-specific nature of this target makes it an attractive candidate for antifungal therapy with potentially low host toxicity.
Quantitative Data on Antifungal Activity
The in vitro activity of Papulacandin D and its derivatives against Candida albicans has been quantified through Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for glucan synthase activity.
| Compound | Candida albicans Strain(s) | MIC (µg/mL) | Reference(s) |
| Papulacandin D | Not Specified | 1-2 | [7] |
| Palmitic acid derivative of Papulacandin D (49) | Not Specified | 88 | [3][8] |
| Linoleic acid derivative of Papulacandin D (50) | Not Specified | 100 | [3][8] |
Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandin D and its Derivatives against Candida albicans
| Compound | Candida albicans Strain | IC50 (µg/mL) | Reference(s) |
| Papulacandin analog (L-687,781) | MY1208 | 0.16 | [9] |
Table 2: Inhibition of (1,3)-β-D-Glucan Synthase by a Papulacandin Analog
Cellular Response to Papulacandin D: Activation of the Cell Wall Integrity (CWI) Pathway
Inhibition of (1,3)-β-D-glucan synthesis by Papulacandin D induces significant stress on the fungal cell wall. In response, C. albicans activates a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that senses and responds to cell wall damage.[10] Key components of this pathway include cell surface sensors, a GTPase module, a protein kinase C (Pkc1), and a downstream MAPK cascade (Bck1, Mkk2, Mkc1), which ultimately activates transcription factors that regulate the expression of genes involved in cell wall remodeling and repair.[11][12] A common response is the increased synthesis of chitin, another crucial cell wall polysaccharide, in an attempt to fortify the weakened cell wall.[13]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[11][14][15][16]
Materials:
-
Candida albicans strain(s) of interest
-
Sabouraud Dextrose Broth (SDB)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Papulacandin D stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in SDB overnight at 30°C with agitation.[11]
-
Harvest cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI 1640 medium.
-
Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.
-
Prepare a working inoculum by diluting the adjusted cell suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of Papulacandin D in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the working inoculum to each well containing the drug dilution, bringing the final volume to 200 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.[17]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Papulacandin D that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[15] Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
-
(1,3)-β-D-Glucan Synthase Activity Assay
This protocol is based on the measurement of the incorporation of radiolabeled UDP-glucose into glucan by a microsomal fraction isolated from C. albicans.[8][9][18][19]
Materials:
-
Candida albicans cells
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Glass beads
-
Ultracentrifuge
-
Assay buffer (e.g., Tris-HCl, GTPγS, EDTA, glycerol, and a detergent like Brij-35)
-
UDP-[14C]glucose (radiolabeled substrate)
-
Papulacandin D stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Microsomal Fraction Preparation:
-
Grow C. albicans to mid-log phase and harvest the cells.
-
Wash the cells and resuspend in lysis buffer.
-
Disrupt the cells using glass beads and a bead beater.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Perform ultracentrifugation of the supernatant to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, microsomal protein, and varying concentrations of Papulacandin D.
-
Initiate the reaction by adding UDP-[14C]glucose.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled glucan.
-
Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glucan synthase activity at each Papulacandin D concentration compared to the no-drug control.
-
Determine the IC50 value, which is the concentration of Papulacandin D that inhibits 50% of the enzyme activity.
-
Visualizations
Caption: Mechanism of Action of Papulacandin D on Candida albicans.
Caption: Experimental Workflow for MIC Determination.
Caption: Candida albicans Cell Wall Integrity (CWI) Signaling Pathway.
Conclusion
Papulacandin D demonstrates significant antifungal activity against Candida albicans by targeting the essential enzyme (1,3)-β-D-glucan synthase. This targeted inhibition leads to cell wall disruption and subsequent cell death. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationship of Papulacandin D derivatives and their interaction with the fungal cell wall integrity pathway may pave the way for the development of novel and effective antifungal therapies.
References
- 1. Papulacandins, a new family of antibiotics with antifungal activity, I. Fermentation, isolation, chemical and biological characterization of papulacandins A, B, C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papulacandins, a new family of antibiotics with antifungal activity. Structures of papulacandins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jfda-online.com [jfda-online.com]
An In-Depth Guide to the Chemical Structure and Stereochemistry of Papulacandin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandin D is a member of the papulacandin family of antifungal agents, which are isolated from the fungus Papularia sphaerosperma. These compounds have garnered significant interest within the scientific community due to their potent in vitro activity against a range of pathogenic fungi, including Candida albicans. The unique mode of action of papulacandins, involving the inhibition of (1,3)-β-D-glucan synthase—an enzyme crucial for fungal cell wall biosynthesis but absent in mammals—positions them as promising candidates for the development of novel antifungal therapeutics. Papulacandin D, being the simplest member of this family, serves as a key target for total synthesis and structural studies. This guide provides a comprehensive overview of its intricate chemical structure and the stereochemical challenges that have been overcome in its elucidation.
Chemical Structure
Papulacandin D is a complex natural product characterized by two main structural components: a spirocyclic C-arylglycopyranoside core and a polyunsaturated fatty acid side chain.[1]
-
Spirocyclic C-Arylglycopyranoside Core: This core unit consists of a glucose moiety linked to a substituted aromatic ring through a spiroketal linkage. Specifically, it is a 1,7-dioxaspiro[5.4]decane derivative. The aromatic component is derived from a substituted resorcinol.[2]
-
Polyunsaturated Fatty Acid Side Chain: Esterified to the O-3' hydroxyl group of the glucose residue is a branched, 18-carbon tetraunsaturated fatty acid. This lipophilic side chain is believed to be crucial for the compound's biological activity.[2][3]
The overall structure of Papulacandin D is depicted in the following diagram:
Caption: Core structural components of Papulacandin D.
Stereochemistry
The stereochemical elucidation of Papulacandin D, particularly the absolute configuration of the chiral centers within the fatty acid side chain, presented a significant scientific challenge. The two key stereocenters in the side chain are C-7'' and C-14''. The determination of their absolute configurations was ultimately achieved through total synthesis.[3]
The absolute stereochemistry of the naturally occurring (+)-Papulacandin D has been established as having the (7''S, 14''S) configuration in its fatty acid side chain.[4]
Data Presentation
Spectroscopic Data
| Property | Value | Reference |
| Specific Rotation [α]D | Value not explicitly stated in reviewed sources, but the dextrorotatory nature is confirmed by the synthesis of (+)-Papulacandin D. | [3] |
Further detailed NMR data would be found in the supporting information of the primary literature on the total synthesis of Papulacandin D.
Experimental Protocols
The structural and stereochemical assignment of Papulacandin D was unequivocally confirmed through its total synthesis. The strategies developed by research groups, notably those of Barrett and Denmark, have been pivotal. These syntheses involved the separate construction of the spiroketal core and the fatty acid side chain, followed by their coupling.[3][5]
Synthesis of the Spirocyclic C-Arylglycopyranoside Core
A general approach to the spiroketal core involves the condensation of an aryllithium reagent with a protected D-gluconolactone, followed by acid-catalyzed spirocyclization.[4]
Illustrative Workflow for Spiroketal Synthesis:
Caption: General workflow for the synthesis of the spiroketal core.
Determination of Side Chain Stereochemistry
The determination of the absolute configuration of the C-7'' and C-14'' stereocenters in the fatty acid side chain was a critical aspect of the total synthesis. This was accomplished using a combination of stereoselective reactions and analytical techniques.
1. Kinetic Resolution via Sharpless Asymmetric Epoxidation:
To separate the epimers at the C-7'' position, kinetic resolution using the Sharpless asymmetric epoxidation was employed. This reaction selectively epoxidizes one enantiomer of a racemic allylic alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol (enriched in one enantiomer) from the epoxidized product (derived from the other enantiomer).[4]
Detailed Protocol for Sharpless Asymmetric Epoxidation (General):
-
A solution of the allylic alcohol is prepared in an appropriate solvent (e.g., CH₂Cl₂).
-
Molecular sieves are added to ensure anhydrous conditions.
-
The chiral catalyst is formed in situ by adding a titanium(IV) isopropoxide and a chiral diethyl tartrate (either (+)-DET or (-)-DET, depending on the desired enantiomer).
-
The solution is cooled to a low temperature (e.g., -20 °C).
-
An oxidizing agent, typically tert-butyl hydroperoxide (TBHP), is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC) until the desired degree of conversion is reached.
-
The reaction is quenched, and the products are purified by column chromatography to separate the unreacted alcohol from the epoxide.
Workflow for Stereochemical Determination:
Caption: Workflow for determining the side chain's absolute stereochemistry.
2. Mosher Ester Analysis:
To determine the absolute configuration of the separated C-7'' epimers, Mosher's method was utilized. This involves converting the secondary alcohol into two diastereomeric esters by reacting it with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced.[4]
General Protocol for Mosher Ester Analysis:
-
The alcohol of unknown stereochemistry is divided into two portions.
-
One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP.
-
The resulting diastereomeric Mosher esters are purified.
-
¹H NMR spectra are recorded for both diastereomers.
-
The chemical shifts of protons on both sides of the carbinol center are assigned for each diastereomer.
-
The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher model.
Biological Significance: Inhibition of (1,3)-β-D-Glucan Synthase
The antifungal activity of Papulacandin D stems from its ability to inhibit (1,3)-β-D-glucan synthase. This enzyme is responsible for polymerizing UDP-glucose into long chains of (1,3)-β-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, Papulacandin D disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Signaling Pathway Diagram:
Caption: Mechanism of action of Papulacandin D.
Conclusion
Papulacandin D remains a molecule of significant interest in the field of medicinal chemistry and drug development. The elucidation of its complex chemical structure and the successful determination of its stereochemistry through elegant total synthesis strategies have not only provided a deep understanding of this potent antifungal agent but have also paved the way for the design and synthesis of novel analogs with potentially improved therapeutic properties. The detailed methodologies and structural insights presented in this guide serve as a valuable resource for researchers dedicated to the ongoing fight against fungal infections.
References
An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of Papulacandin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal properties of Papulacandin D, a member of the papulacandin family of antibiotics. This document details its mechanism of action, summarizes its known antifungal spectrum with available quantitative data, and outlines the standardized experimental protocols for determining its activity.
Introduction to Papulacandin D
Papulacandin D is a naturally occurring glycolipid antibiotic isolated from Papularia sphaerosperma. It belongs to a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall. This mechanism provides a selective target, as mammalian cells lack a cell wall. Papulacandin D is the simplest of the papulacandin family and has served as a foundational structure for the synthesis of various analogs aimed at improving antifungal potency and pharmacokinetic properties.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary antifungal activity of Papulacandin D stems from its specific, non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is an integral component of the fungal cell membrane and is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the main structural scaffold of the fungal cell wall.
By inhibiting this enzyme, Papulacandin D disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell lysis. This targeted action makes it an attractive candidate for antifungal drug development.
In Vitro Antifungal Spectrum of Papulacandin D
Papulacandin D has demonstrated in vitro activity primarily against yeast species. Its efficacy against filamentous fungi is reported to be limited. The following table summarizes the available quantitative and qualitative data on the antifungal spectrum of Papulacandin D.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | Not Specified | 1-2 | [1] |
| Candida albicans | MY1055 | 1.0-2.0 (for analog L-687,781) | [2] |
| Candida tropicalis | Not Specified | Activity Reported | [1] |
| Microsporum canis | Not Specified | Activity Reported | [1] |
| Geotrichum lactis | Not Specified | Activity Reported | [1] |
| Saccharomyces cerevisiae | Not Specified | Activity Reported | [1] |
| Pneumocystis carinii | Not Specified | Activity Reported | [1] |
Note: "Activity Reported" indicates that the source mentions inhibitory effects without providing specific Minimum Inhibitory Concentration (MIC) values for Papulacandin D.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of the in vitro activity of antifungal agents like Papulacandin D is typically performed using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Detailed Methodology for Broth Microdilution (based on CLSI M27)
-
Preparation of Antifungal Agent:
-
A stock solution of Papulacandin D is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized liquid medium, typically RPMI 1640 with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0. The final concentrations should span a range relevant to the expected MIC.
-
-
Inoculum Preparation:
-
The fungal isolate to be tested is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure viability and purity.
-
A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.
-
The standardized suspension is further diluted in the RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted Papulacandin D is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
-
Summary and Conclusion
Papulacandin D exhibits a targeted in vitro antifungal activity, primarily against yeasts, by inhibiting the essential enzyme β-(1,3)-D-glucan synthase. While its potency is generally lower than other members of the papulacandin family, its simpler structure has made it a valuable tool in the study of glucan synthesis inhibition and a starting point for the development of novel antifungal agents. Further research is warranted to fully elucidate its spectrum of activity with specific MIC values against a broader range of clinically relevant fungal pathogens. The standardized methodologies outlined in this guide provide a robust framework for such future investigations.
References
Papulacandin D: A Promising Scaffold for Novel Antifungal Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Papulacandin D, a naturally occurring glycolipid antibiotic, has garnered considerable attention as a potential lead compound for the development of such agents. Its primary mode of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall, a structure absent in mammalian cells, thus offering a high degree of selectivity.[1][2][3] This technical guide provides a comprehensive overview of Papulacandin D, including its mechanism of action, quantitative antifungal activity, relevant experimental protocols, and the signaling pathways it perturbs.
Mechanism of Action: Targeting the Fungal Cell Wall
Papulacandin D exerts its antifungal effect by specifically targeting and inhibiting the enzyme β-(1,3)-D-glucan synthase.[4][5] This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[6] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability, leakage of cellular contents, and ultimately, cell lysis and death.[1][2] The specificity of this target to fungi makes Papulacandin D and its derivatives attractive candidates for antifungal therapy with potentially low host toxicity.[2][3]
Caption: Mechanism of Papulacandin D action.
Quantitative Antifungal Activity
The antifungal efficacy of Papulacandin D and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported in vitro activities of Papulacandin D and some of its derivatives against various fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Papulacandin D | Candida albicans | 1-2 | [1][2] |
| Papulacandin B | Candida albicans | 0.1 | [1][2] |
| L-687,781 (Papulacandin analog) | Candida albicans MY1055 | 1.0-2.0 | [7][8] |
| Palmitic acid derivative (49) | Candida albicans | 88 | [4][9] |
| Linoleic acid derivative (50) | Candida albicans | 100 | [4][9] |
| Sorbic acid derivative (48) | Candida albicans | No inhibition | [4][9] |
| all-trans-Retinoic acid derivative (51) | Candida albicans | No inhibition | [4][9] |
| Compound | Enzyme Inhibition (IC₅₀ in µg/mL) | Fungal Strain | Reference |
| L-687,781 (Papulacandin analog) | 0.16 | C. albicans (MY1208) membrane glucan assay | [7][8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antifungal activity. The broth microdilution method is a standard procedure.
Materials:
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans)
-
Culture medium (e.g., RPMI 1640)
-
Test compound (Papulacandin D or analog)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells using the culture medium.
-
Prepare a standardized fungal inoculum suspension and add it to each well (except the negative control).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀).[10]
Caption: Experimental workflow for MIC assay.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.[7][8]
Materials:
-
Fungal cell lysate or membrane fraction containing β-(1,3)-D-glucan synthase
-
Substrate: UDP-[¹⁴C]glucose
-
Test compound
-
Reaction buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the enzyme preparation, buffer, and various concentrations of the test compound.
-
Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]glucose.
-
Incubate the mixture at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding ethanol).
-
Filter the reaction mixture to capture the insoluble [¹⁴C]-glucan product.
-
Quantify the radioactivity of the captured product using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).
Signaling Pathway Perturbation: The Cell Wall Integrity (CWI) Pathway
Inhibition of β-(1,3)-D-glucan synthesis by Papulacandin D induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a crucial compensatory response mechanism.[11] Understanding this pathway is vital, as its components could represent secondary targets for synergistic drug combinations.
The CWI pathway is a conserved signaling cascade that senses cell wall stress and orchestrates a transcriptional response to reinforce the cell wall. Key components include cell surface sensors, a Rho-type GTPase (Rho1), Protein Kinase C (Pkc1), and a MAP kinase cascade.
Caption: The Cell Wall Integrity Pathway.
Papulacandin D as a Lead Compound: Synthesis and Structure-Activity Relationship (SAR)
The simpler structure of Papulacandin D compared to other members of its family makes it an attractive starting point for chemical synthesis and modification.[1] Numerous studies have focused on synthesizing analogs to probe the structure-activity relationship (SAR) and improve its antifungal potency and pharmacokinetic properties.
Key modifications have targeted the acyl side chain and the spiroketal core. For instance, variations in the length, saturation, and stereochemistry of the fatty acid tail have been shown to significantly impact antifungal activity.[4][12] The general synthetic approach often involves the coupling of a protected glycal with an aryl iodide, followed by spiroketalization and attachment of the side chain.[4][13]
Caption: Synthetic workflow for analogs.
Conclusion and Future Directions
Papulacandin D represents a validated starting point for the development of novel antifungals targeting the fungal cell wall. Its specific mechanism of action, coupled with the potential for chemical modification, makes it a highly promising lead compound. Future research should focus on:
-
Optimizing the Acyl Side Chain: Further exploration of diverse side chains is needed to enhance potency and modulate physical properties for improved pharmacokinetics.
-
Exploring the Role of the Spiroketal Core: Investigating modifications to the core structure may lead to analogs with improved stability and activity.
-
Combination Therapy: Given its effect on the CWI pathway, combining Papulacandin D analogs with inhibitors of this pathway could lead to synergistic antifungal effects.
-
In Vivo Efficacy and Toxicity: Promising analogs must be advanced to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.
The continued investigation of Papulacandin D and its derivatives holds significant promise for addressing the urgent need for new and effective antifungal therapies.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. BJOC - Synthesis and antifungal properties of papulacandin derivatives [beilstein-journals.org]
- 10. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spirocyclic C-arylglycopyranoside Core of Papulacandin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the spirocyclic C-arylglycopyranoside core of Papulacandin D, a key structural motif responsible for its antifungal activity. This document outlines the synthetic strategies for constructing this complex core, presents quantitative data from key synthetic steps, provides detailed experimental protocols, and illustrates its mechanism of action.
Introduction: The Significance of the Spirocyclic Core
Papulacandin D is a member of the papulacandin family of antifungal agents, which exhibit potent in vitro activity against a range of pathogenic fungi, including Candida albicans.[1][2] These compounds function by inhibiting (1,3)-β-D-glucan synthase, an enzyme essential for the biosynthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][3] The absence of this enzyme in mammals makes it an attractive target for the development of selective antifungal therapies.[4][5]
The unique spirocyclic C-arylglycopyranoside core is a defining feature of the papulacandins and is crucial for their biological activity. This benzannulated spiroketal unit presents a significant synthetic challenge and has been the focus of numerous synthetic efforts.[2][3] Understanding the synthesis and biological interactions of this core is paramount for the development of novel and more potent antifungal agents.
Synthesis of the Spirocyclic C-arylglycopyranoside Core
The total synthesis of Papulacandin D has been a subject of significant research, with the construction of the spirocyclic C-arylglycopyranoside core being a central challenge. A highly successful approach, developed by the Denmark group, bifurcates the molecule into the arylglycoside core and a fatty acid side chain.[6][7][8] The synthesis of the core has been accomplished in 11 steps with an overall yield of 30% from triacetoxyglucal.[4][8]
Two key transformations underpin the successful synthesis of this core:
-
Palladium-catalyzed, organosilanolate-based cross-coupling: This reaction forges the crucial C-C bond between a protected glucal silanol and a sterically hindered aromatic iodide.[1][4][6]
-
Oxidative spiroketalization: This step constructs the characteristic spiroketal moiety of the core.[2][6]
Quantitative Data on the Synthesis of the Spirocyclic Core
The following table summarizes the key steps and reported yields in the synthesis of the spirocyclic C-arylglycopyranoside core of Papulacandin D, based on the work by Denmark and colleagues.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Saponification and Silylene Acetal Protection | Triacetoxyglucal | Di(tert-butyl)silylene protected hexenopyranose | 91 (2 steps) |
| 2 | TES Protection | Di(tert-butyl)silylene protected hexenopyranose | TES-protected hexenopyranose | 91 |
| 3 | Silane Formation | TES-protected hexenopyranose | C(1) Silane | 89 |
| 4 | Oxidative Hydrolysis | C(1) Silane | Glucal Silanol | 81 |
| 5 | Synthesis of Aryl Iodide (multi-step) | 3,5-Dihydroxybenzoic acid | Sterically hindered aromatic iodide | - |
| 6 | Palladium-catalyzed Cross-Coupling | Glucal Silanol and Aromatic Iodide | 1-Arylhexenopyranose | 82 |
| 7 | Pivaloyl Deprotection | Pivaloyl-protected 1-Arylhexenopyranose | Deprotected 1-Arylhexenopyranose | - |
| 8 | Oxidative Spiroketalization | Deprotected 1-Arylhexenopyranose | Spiroketal Core | 77 |
Experimental Protocols for Key Synthetic Steps
The following are detailed experimental protocols for the two cornerstone reactions in the synthesis of the spirocyclic C-arylglycopyranoside core.
2.2.1. Palladium-Catalyzed Cross-Coupling of Glucal Silanol and Aromatic Iodide
This procedure outlines the formation of the 1-arylhexenopyranose, the direct precursor to the spiroketal core.
-
Reagents:
-
Glucal silanol (1.0 equiv)
-
Aromatic iodide (1.0 equiv)
-
Pd₂(dba)₃•CHCl₃ (5 mol %)
-
NaOt-Bu (2.0 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of the glucal silanol and aromatic iodide in toluene is added Pd₂(dba)₃•CHCl₃ and NaOt-Bu.
-
The reaction mixture is heated to 50 °C for 5 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched.
-
The crude product is purified by column chromatography to yield the 1-arylhexenopyranose.
-
2.2.2. Oxidative Spiroketalization
This protocol describes the formation of the spiroketal from the 1-arylhexenopyranose intermediate.
-
Reagents:
-
1-Arylhexenopyranose (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
The 1-arylhexenopyranose is dissolved in dichloromethane.
-
The solution is cooled to 0 °C, and sodium bicarbonate followed by m-CPBA are added.
-
The reaction is allowed to warm to room temperature and stirred for 2-2.5 hours.
-
The reaction is quenched and the crude product is purified to yield the spiroketal.
-
Treatment with a solution of 0.1 M HCl in chloroform can be used to convert any resulting β-anomer to the more stable α-anomer.[2]
-
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The antifungal activity of Papulacandin D stems from its specific inhibition of (1,3)-β-D-glucan synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1][3] This enzyme complex is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains, which are essential for maintaining the structural integrity of the cell wall.
The (1,3)-β-D-glucan synthase complex consists of a catalytic subunit, FKS1, and a regulatory subunit, Rho1. Papulacandin D is believed to exert its inhibitory effect by interacting with the FKS1 subunit, thereby disrupting the catalytic process. This leads to a weakened cell wall, making the fungal cell susceptible to osmotic lysis and ultimately leading to cell death.
Caption: Inhibition of (1,3)-β-D-Glucan Synthase by Papulacandin D.
Logical Workflow of Papulacandin D Synthesis
The synthetic strategy for Papulacandin D, particularly its spirocyclic core, follows a logical and convergent pathway. This approach allows for the independent synthesis of the two major fragments, the arylglycoside and the fatty acid side chain, which are then coupled in the final stages.
Caption: Convergent Synthetic Strategy for Papulacandin D.
Conclusion
The spirocyclic C-arylglycopyranoside core of Papulacandin D represents a formidable synthetic target and a crucial pharmacophore for its antifungal activity. The synthetic route established by Denmark and coworkers provides a robust and scalable method for the construction of this complex moiety, paving the way for the synthesis of analogs and further structure-activity relationship studies. The targeted inhibition of (1,3)-β-D-glucan synthase continues to be a promising strategy for the development of new antifungal therapies, and a thorough understanding of the chemistry and biology of the papulacandin core is essential for future advancements in this field.
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Papulacandin B resistance in budding and fission yeasts: isolation and characterization of a gene involved in (1,3)beta-D-glucan synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. L-687,781, a new member of the papulacandin family of beta-1,3-D-glucan synthesis inhibitors. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of the Polyunsaturated Fatty Acid Side Chain in Papulacandin D's Antifungal Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Papulacandin D, a member of the papulacandin family of glycolipid antifungals, exerts its activity through the inhibition of β-1,3-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. This mechanism of action, targeting a structure absent in mammalian cells, makes it an attractive candidate for antifungal drug development. A critical determinant of Papulacandin D's biological activity is its polyunsaturated fatty acid side chain. This technical guide delves into the structure-activity relationship of this side chain, presenting quantitative data from analog studies, detailing key experimental protocols for its evaluation, and visualizing the downstream cellular consequences of its target engagement.
Introduction: Papulacandin D and its Mechanism of Action
Papulacandins are a class of antifungal compounds isolated from Papularia sphaerosperma. They are non-competitive inhibitors of the enzyme β-1,3-D-glucan synthase, which is responsible for polymerizing UDP-glucose into β-1,3-D-glucan, a major structural component of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell lysis and death.[1][2] Papulacandin D is a simpler analog within this family, making it a valuable scaffold for synthetic modifications to probe structure-activity relationships (SAR).[1] Central to its antifungal potency is the C-3 ester-linked polyunsaturated fatty acid side chain.[3][4]
The Critical Role of the Polyunsaturated Fatty Acid Side Chain
The lipophilic side chain of Papulacandin D is not merely an anchor but plays a multifaceted role in its antifungal activity. It is understood to be crucial for the molecule's ability to interact with and penetrate the fungal cell membrane to reach its target enzyme, β-1,3-D-glucan synthase, which is embedded in the plasma membrane. Modifications to the length, degree of unsaturation, and stereochemistry of this fatty acid tail have profound effects on the compound's overall antifungal efficacy.
Impact of Side Chain Modifications on Antifungal Activity
Numerous studies have explored the synthesis of Papulacandin D analogs with altered fatty acid side chains to elucidate the structural requirements for optimal activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency, with lower values indicating greater efficacy.
| Analog Description | Fatty Acid Side Chain Modification | Test Organism | MIC (µg/mL) | Reference |
| Papulacandin D | (10E,12E,14E,16E)-10,12,14,16-octadecatetraenoic acid | Candida albicans | 1-2 | [1] |
| Palmitic Acid Analog | Palmitic acid (C16:0, saturated) | Candida albicans | 88 | [3] |
| Linoleic Acid Analog | Linoleic acid (C18:2, two cis double bonds) | Candida albicans | 100 | [3] |
| Sorbic Acid Analog | Sorbic acid (C6:2, two trans double bonds) | Candida albicans | > 500 (inactive) | [3] |
| All-trans-Retinoic Acid Analog | All-trans-retinoic acid | Candida albicans | > 500 (inactive) | [3] |
| Hydrogenated Papulacandin D | Saturated C18 fatty acid | Candida albicans | Inactive | [3] |
Key Observations from SAR Studies:
-
Length is Critical: Shortening the acyl chain, as seen in the sorbic acid analog, leads to a complete loss of activity, suggesting an optimal length is required for effective interaction with the cell membrane and/or the enzyme.[3][5]
-
Unsaturation is Essential for Cellular Activity: While the fully saturated palmitic acid analog retains some activity, it is significantly less potent than the natural Papulacandin D.[3] Interestingly, the hydrogenated form of Papulacandin D can still inhibit the β-1,3-D-glucan synthase enzyme in a cell-free assay, but it is unable to reach its target in whole fungal cells, highlighting the role of unsaturation in cellular penetration.[3]
-
Stereochemistry and Rigidity Matter: The introduction of aromatic rings into the side chain, which increases rigidity, has been shown to abolish antifungal activity.[1] This suggests that the flexibility and specific conformation conferred by the polyunsaturated chain are important for its function.
Experimental Protocols
The evaluation of Papulacandin D and its analogs relies on standardized in vitro assays to determine both their antifungal activity against whole organisms and their specific inhibitory effect on the target enzyme.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL
-
Antifungal compounds (e.g., Papulacandin D and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal compounds is prepared directly in the microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no antifungal) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
In Vitro β-1,3-D-Glucan Synthase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.
Materials:
-
Fungal cell lysate or membrane fraction containing β-1,3-D-glucan synthase
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
UDP-[³H]-glucose (radiolabeled substrate)
-
GTP (activator)
-
Bovine Serum Albumin (BSA)
-
Inhibitor compounds (Papulacandin D analogs)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, GTP, BSA, and the fungal membrane fraction.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture. A control reaction without any inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, UDP-[³H]-glucose.
-
Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Product Collection: The reaction is stopped, and the radiolabeled glucan polymer product is precipitated and collected on glass fiber filters.
-
Quantification: The amount of radioactivity incorporated into the glucan product is measured using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.
Downstream Signaling Pathways: The Fungal Cell Wall Stress Response
Inhibition of β-1,3-D-glucan synthase by Papulacandin D induces significant stress on the fungal cell wall. In response, fungi activate a complex network of signaling pathways to maintain cellular integrity. Understanding these compensatory mechanisms is crucial for developing more effective antifungal strategies, including combination therapies.
The primary signaling cascades activated in response to cell wall damage include:
-
The Protein Kinase C (PKC) Cell Wall Integrity Pathway: This is a major signaling route that responds to cell wall stress and regulates cell wall remodeling, including the increased synthesis of chitin, another key cell wall polymer, as a compensatory mechanism.
-
The High Osmolarity Glycerol (HOG) Pathway: While primarily known for its role in responding to osmotic stress, the HOG pathway is also activated by cell wall damage and contributes to the regulation of gene expression for cell wall repair.
-
The Calcineurin Pathway: This pathway is involved in various stress responses, including cell wall stress, and plays a role in regulating chitin synthesis.
Conclusion and Future Directions
The polyunsaturated fatty acid side chain is an indispensable component of Papulacandin D, critically influencing its ability to penetrate the fungal cell and inhibit its target, β-1,3-D-glucan synthase. Structure-activity relationship studies have demonstrated that the length and degree of unsaturation of this lipid tail are finely tuned for optimal antifungal activity. A deeper understanding of the precise molecular interactions between the side chain, the fungal membrane, and the enzyme will be instrumental in the rational design of novel, more potent Papulacandin D-based antifungals. Future research should focus on obtaining more quantitative data on the enzymatic inhibition (IC50 values) of a wider range of synthetic analogs to decouple the effects of cell penetration from direct enzyme inhibition. Furthermore, exploring strategies to overcome the fungal cell wall stress response, potentially through combination therapies that target these compensatory pathways, holds promise for enhancing the efficacy of this important class of antifungal agents.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papulacandins--the relationship between chemical structure and effect on glucan synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Total synthesis of (+)-Papulacandin D step-by-step protocol
Total Synthesis of (+)-Papulacandin D: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the total synthesis of the antifungal agent (+)-Papulacandin D. The synthesis follows a convergent strategy, dividing the molecule into two key subunits: a spirocyclic C-arylglycopyranoside and a polyunsaturated fatty acid side chain.[1][2][3][4] The key transformations highlighted in this synthesis are a palladium-catalyzed, organosilanolate-based cross-coupling reaction and a Lewis base-catalyzed, enantioselective allylation.[1][2][3][4][5] This protocol is based on the work of Scott E. Denmark and coworkers, who achieved the total synthesis in 31 steps with an overall yield of 9.2%.[1][2][3][4]
Overall Synthetic Strategy
The synthesis of (+)-Papulacandin D is approached by disconnecting the molecule at the ester linkage, separating the spirocyclic C-arylglycopyranoside core from the fatty acid side chain. Each of these fragments is synthesized independently and then coupled in the final stages of the synthesis.
Caption: Retrosynthetic analysis of (+)-Papulacandin D.
Part 1: Synthesis of the Spirocyclic C-Arylglycopyranoside
The synthesis of the spirocyclic core is a key challenge, involving the construction of the C-arylglycoside bond and the spiroketal. A palladium-catalyzed cross-coupling of a glucal silanol with an aromatic iodide is a pivotal step.[1][5]
Key Experimental Protocols
1. Preparation of the Glucal Silanol:
The synthesis begins with the commercially available triacetoxyglucal. The preparation of the required glucal silanol involves several protection and functionalization steps. A key intermediate is the protected hexenopyranose, which is then converted to the corresponding silane and subsequently oxidized to the silanol.
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
| 1a | Saponification and Silylene Acetal Protection | 1. NaOMe, MeOH; 2. di-tert-butylsilyl bis(trifluoromethanesulfonate), Pyridine | 0 °C to rt | - |
| 1b | C(3) Hydroxyl Protection | TES-Cl, Imidazole, DMAP | CH2Cl2, rt | 91 (over 2 steps) |
| 1c | Silane Formation | t-BuLi, HSiMe2Cl | THF, -78 °C | 89 |
| 1d | Oxidation to Silanol | RuCl3·H2O, CeO2, H2O | Acetone/EtOAc/CH3CN, rt | - |
2. Preparation of the Aromatic Iodide:
The aromatic coupling partner is prepared from 3,5-dihydroxybenzoic acid. This involves protection of the hydroxyl groups and the carboxylic acid, followed by iodination.
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
| 2a | Esterification | SOCl2, MeOH | Reflux | 98 |
| 2b | Hydroxyl Protection | SEM-Cl, i-Pr2NEt | CH2Cl2, rt | 95 |
| 2c | Iodination | I2, PhI(OAc)2 | CCl4, 80 °C | 85 |
3. Palladium-Catalyzed Cross-Coupling:
This is a crucial C-C bond-forming reaction to create the C-arylglycoside linkage.
| Step | Reaction | Key Reagents | Catalyst | Ligand | Activator | Solvent | Temp | Time | Yield (%) |
| 3 | Cross-Coupling | Glucal Silanol, Aromatic Iodide | Pd(dba)2 | (t-Bu)3P | KOSi(CH3)3 | Toluene | 80 °C | 12 h | 77 |
4. Spiroketalization and Final Functionalization:
The final steps involve the formation of the spiroketal and manipulation of protecting groups to prepare for coupling with the side chain.
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
| 4a | Epoxidation and Spiroketalization | m-CPBA | CH2Cl2, 0 °C to rt | 77 |
| 4b | Protecting Group Manipulations | Various | - | - |
digraph "Spirocycle_Synthesis" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Triacetoxyglucal", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Preparation of\nGlucal Silanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step2" [label="Preparation of\nAromatic Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step3" [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step4" [label="Spiroketalization", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Spirocyclic Core", fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Step1"; "Step1" -> "Step3"; "Step2" -> "Step3"; "Step3" -> "Step4"; "Step4" -> "End"; }
Caption: Workflow for the synthesis of the spirocyclic core.
Part 2: Synthesis of the Polyunsaturated Fatty Acid Side Chain
The synthesis of the side chain begins with geraniol and focuses on establishing the two stereocenters at C(7") and C(14").[1] A key step is an enantioselective allylation to set the C(7") stereocenter.[1][5]
Key Experimental Protocols
1. Elaboration from Geraniol:
Geraniol is elaborated through a series of reactions including asymmetric hydrogenation to set the C(14") stereocenter, ozonolysis, and a Wittig reaction to extend the carbon chain.
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
| 5a | Asymmetric Hydrogenation | H2, Ru(OAc)2[(R)-BINAP] | MeOH, rt | 95 |
| 5b | Ozonolysis | O3; then Me2S | CH2Cl2/MeOH, -78 °C | 90 |
| 5c | Wittig Reaction | (Ph3PCH2OCH3)Cl, n-BuLi | THF, -78 °C to rt | 85 |
| 5d | Hydrolysis to Aldehyde | PPTS, Acetone/H2O | rt | 92 |
2. Enantioselective Allylation:
This step establishes the stereochemistry at C(7").
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp | Time | Yield (%) | dr |
| 6 | Allylation | Allyltrichlorosilane | Chiral Phosphoramide | CH2Cl2 | -78 °C | 4 h | 88 | 95:5 |
3. Final Elaboration to the Carboxylic Acid:
The synthesis of the side chain is completed by extending the chain and oxidizing to the carboxylic acid.
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
| 7a | Cross-Metathesis | Grubbs II catalyst | CH2Cl2, reflux | 80 |
| 7b | Oxidation to Carboxylic Acid | TEMPO, BAIB | CH3CN/H2O, rt | 91 |
digraph "Side_Chain_Synthesis" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Chain Elaboration &\nC(14") Stereocenter", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step2" [label="Enantioselective Allylation\n(C(7") Stereocenter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step3" [label="Final Elaboration", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Fatty Acid Side Chain", fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "End"; } Caption: Workflow for the synthesis of the fatty acid side chain.
Part 3: Final Assembly and Deprotection
The final phase of the synthesis involves the coupling of the two major fragments followed by global deprotection to yield (+)-Papulacandin D.
Key Experimental Protocols
1. Yamaguchi Esterification:
The spirocyclic core and the fatty acid side chain are coupled using the Yamaguchi esterification protocol, which is well-suited for sterically hindered alcohols.
Step Reaction Key Reagents Conditions Yield (%) 8 Esterification 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP Toluene, rt 85 2. Global Deprotection:
The final step is the removal of all protecting groups to afford the natural product. This requires carefully optimized conditions to cleave multiple silyl ethers.
Step Reaction Key Reagents Conditions Yield (%) 9 Deprotection HF·Pyridine THF, rt 89 Summary of Key Transformations and Yields
Stage Key Transformation Overall Steps Overall Yield (%) Spirocyclic C-Arylglycopyranoside Synthesis Pd-catalyzed Cross-Coupling 11 30 Fatty Acid Side Chain Synthesis Enantioselective Allylation 11 30 Final Assembly and Deprotection Yamaguchi Esterification 9 - Total Synthesis - 31 9.2
This detailed protocol provides a comprehensive guide for the total synthesis of (+)-Papulacandin D. The successful execution of this synthesis relies on careful attention to the key transformations and protecting group strategies outlined. The provided data and workflows are intended to aid researchers in the replication and potential optimization of this synthetic route for applications in drug discovery and development.
References
- 1. Total Synthesis of Papulacandin D by Denmark [organic-chemistry.org]
- 2. Total Synthesis of (+)-Papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in the Synthesis of Papulacandin D
For Researchers, Scientists, and Drug Development Professionals
Papulacandin D is a potent antifungal agent that inhibits (1,3)-β-D-glucan synthase, a crucial enzyme for fungal cell wall biosynthesis. Its complex structure, featuring a C-arylglycoside core, has made it a challenging target for total synthesis. A pivotal advancement in the synthesis of Papulacandin D and its analogues has been the development and application of palladium-catalyzed cross-coupling reactions to construct the key C-C bond between the carbohydrate moiety and the aromatic core. This document provides detailed application notes and protocols for this critical transformation, focusing on the highly successful organosilanolate-based cross-coupling methodology.
Introduction to the Synthetic Strategy
The total synthesis of Papulacandin D is a convergent process that involves the preparation of two main fragments: a spirocyclic C-arylglycopyranoside and a polyunsaturated fatty acid side chain.[1][2] The key strategic disconnection for the C-arylglycopyranoside core involves a palladium-catalyzed cross-coupling reaction between a protected glucal silanol and a substituted aryl iodide.[1][3][4] This approach circumvents some of the challenges associated with other coupling methods, such as the dimerization of organotin reagents in Stille couplings.[1]
The palladium-catalyzed, organosilanolate-based cross-coupling has proven to be a robust and scalable method for the formation of the C-glycosidic bond, even with sterically hindered and electron-rich coupling partners, which are characteristic of the Papulacandin D core.[1]
Experimental Data Summary
The following tables summarize the quantitative data for the key palladium-catalyzed cross-coupling reactions in the synthesis of the Papulacandin D core, as reported in the literature.
Table 1: Optimization of the Palladium-Catalyzed Cross-Coupling Reaction
| Entry | Aryl Iodide | Silanol | Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 47 | 38 | Pd₂(dba)₃•CHCl₃ (5) | NaOt-Bu (2.0) | Toluene | 50 | 5 | 82 | [1] |
| 2 | 26 | 38 | Not specified | Not specified | Not specified | Not specified | Not specified | 77 | [1] |
| 3 | Benzyl-protected iodide | 38 | Not specified | Not specified | Not specified | Not specified | Not specified | 72 | [1] |
Data extracted from the total synthesis of (+)-Papulacandin D by Denmark et al.[1]
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Cross-Coupling of Glucal Silanol and Aryl Iodide
This protocol describes the key C-C bond-forming reaction to create the C-arylglycopyranoside core of Papulacandin D.
Materials:
-
Glucal silanol (e.g., compound 38 in Denmark et al.[1])
-
Aryl iodide (e.g., compound 47 in Denmark et al.[1])
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃•CHCl₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To an oven-dried flask, add the aryl iodide (1.0 equiv) and the glucal silanol (1.0 equiv).
-
Add anhydrous toluene to dissolve the starting materials.
-
Add Pd₂(dba)₃•CHCl₃ (5 mol %).
-
Add sodium tert-butoxide (2.0 equiv).
-
Stir the reaction mixture at 50 °C under an inert atmosphere for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-aryl glucal.
Visualizations
Diagram 1: Synthetic Workflow for the C-Arylglycoside Core of Papulacandin D
Caption: Key steps in the synthesis of the C-arylglycopyranoside core of Papulacandin D.
Diagram 2: Logical Relationship of the Palladium-Catalyzed Cross-Coupling Reaction
Caption: Components and potential side reaction in the cross-coupling step.
Concluding Remarks
The palladium-catalyzed cross-coupling of organosilanolates has emerged as a powerful and reliable method for the synthesis of the C-arylglycoside core of Papulacandin D. The provided protocols and data offer a foundational guide for researchers in the field of natural product synthesis and drug development. Careful optimization of protecting groups and reaction conditions is crucial to minimize side reactions such as protiodesilylation and achieve high yields of the desired coupled product. This synthetic route has not only enabled the total synthesis of Papulacandin D but also opened avenues for the creation of novel analogues with potential antifungal activity.[5]
References
- 1. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (+)-Papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Papulacandin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandins are a class of antifungal agents that exhibit potent activity against a range of pathogenic fungi, including strains of Candida. Their mechanism of action involves the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall, making it a highly attractive target for antifungal drug development due to its absence in mammals.[1][2] Papulacandin D is the simplest member of this family, featuring a C-glycosidic linkage between a glucose unit and a substituted aromatic core, along with a polyunsaturated fatty acid side chain. Its simpler structure compared to other papulacandins makes it an attractive starting point for the synthesis of novel analogs with potentially improved therapeutic properties.[1][2]
These application notes provide a detailed overview of the primary methods for synthesizing Papulacandin D and its analogs, including total chemical synthesis and chemoenzymatic approaches. Detailed experimental protocols for key reactions are provided to enable researchers to replicate and adapt these methods for their own drug discovery and development efforts.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
Papulacandin D and its analogs exert their antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-glucan, a major structural component of the fungal cell wall. Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis.
Caption: Mechanism of action of Papulacandin D analogs.
Synthetic Strategies
The synthesis of Papulacandin D analogs can be broadly categorized into two main approaches: total chemical synthesis and chemoenzymatic methods.
Total Chemical Synthesis: This approach involves the complete construction of the molecule from simple starting materials. A key challenge in the total synthesis of Papulacandin D is the stereoselective formation of the C-aryl glycosidic bond and the spiroketal core.
Chemoenzymatic Synthesis: This strategy utilizes enzymes for specific transformations, often to achieve high regioselectivity and stereoselectivity that can be challenging to accomplish with purely chemical methods. For Papulacandin D analogs, enzymes are particularly useful for the selective acylation of the glucose core with various fatty acid side chains.
Data Presentation: Comparison of Synthetic Analogs
The following table summarizes the reported yields and biological activities of various Papulacandin D analogs. This data allows for a comparative analysis of the different synthetic approaches and the impact of structural modifications on antifungal potency.
| Analog | Key Synthetic Step | Overall Yield (%) | MIC (µg/mL) vs. C. albicans | Reference |
| (+)-Papulacandin D | Palladium-catalyzed cross-coupling | 9.2 | 1-2 | [3] |
| Palmitic Acid Analog | Molecular Simplification & Esterification | Not Reported | >500 | [1] |
| Linoleic Acid Analog | Palladium-catalyzed cross-coupling | Low (not specified) | 100 | [4] |
| Saturated Palmitic Acid Derivative | Palladium-catalyzed cross-coupling | Low (not specified) | 88 | [4] |
| Sorbic Acid Derivative | Palladium-catalyzed cross-coupling | Low (not specified) | No inhibition | [4] |
| Retinoic Acid Derivative | Palladium-catalyzed cross-coupling | Low (not specified) | No inhibition | [4] |
Experimental Protocols
Protocol 1: Total Chemical Synthesis of the Papulacandin D Core (Based on Denmark et al.)
This protocol outlines the key steps for the construction of the spirocyclic C-arylglycopyranoside core of Papulacandin D. A pivotal transformation is the palladium-catalyzed, organosilanolate-based cross-coupling reaction.[3][5][6][7]
Workflow Diagram:
Caption: Workflow for the total synthesis of the Papulacandin D core.
A. Synthesis of the Glucal Silanol:
-
Protection: Commercially available tri-O-acetyl-D-glucal is deacetylated and the resulting hydroxyl groups are protected with appropriate silyl ethers (e.g., triisopropylsilyl, TIPS) to enhance stability and solubility in organic solvents.[4]
-
Lithiation and Silylation: The protected glucal is lithiated at the anomeric position using a strong base such as tert-butyllithium at low temperature (-78 °C). The resulting lithiated species is then quenched with a suitable chlorosilane to introduce the silane moiety.
-
Oxidation to Silanol: The silane is then oxidized to the corresponding silanol using an oxidizing agent such as potassium permanganate or a hydroperoxide in the presence of a fluoride source.
B. Synthesis of the Aryl Iodide Fragment:
-
Starting Material: The synthesis typically starts from a commercially available substituted phenol, such as 3,5-dihydroxybenzoate.
-
Protection and Functional Group Manipulation: The phenolic hydroxyl groups are protected (e.g., as benzyl ethers), and the ester is reduced to a primary alcohol.
-
Iodination: An iodine atom is introduced ortho to the hydroxymethyl group using an iodinating agent like N-iodosuccinimide (NIS).[4]
-
Final Protection: The primary alcohol is protected, for example, as a pivaloate ester, to yield the final aryl iodide fragment.[4]
C. Palladium-Catalyzed Cross-Coupling and Spiroketalization:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the glucal silanol, aryl iodide, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., NaOt-Bu) are dissolved in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the C-aryl glucal.
-
Spiroketalization: The C-aryl glucal is then subjected to oxidative spiroketalization. This is typically achieved by epoxidation of the glucal double bond followed by acid-catalyzed intramolecular cyclization to form the spiroketal core.[4][8]
Protocol 2: Chemoenzymatic Synthesis of Papulacandin D Analogs via Regioselective Acylation
This protocol describes a general method for the selective acylation of a protected Papulacandin D core or a similar glucose derivative at the C-3 hydroxyl group using a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B). This method allows for the introduction of various fatty acid side chains to generate a library of analogs for structure-activity relationship (SAR) studies.
Workflow Diagram:
Caption: Chemoenzymatic workflow for Papulacandin D analog synthesis.
A. Materials:
-
Protected Papulacandin D core (with free hydroxyl at C-3) or a suitable protected glucose derivative (e.g., 4,6-O-benzylidene-α-D-glucopyranoside).
-
Fatty acid of choice (or its vinyl or ethyl ester for transesterification).
-
Immobilized lipase (e.g., Novozym 435).
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetonitrile, or a non-polar solvent like hexane).
-
Molecular sieves (e.g., 4 Å) to remove water.
B. General Procedure:
-
Reaction Setup: To a dried flask containing the protected glucose derivative and the fatty acid (or its ester) is added the anhydrous organic solvent. The mixture is stirred until all solids are dissolved.
-
Enzyme Addition: Molecular sieves and the immobilized lipase (typically 10-50% by weight of the sugar substrate) are added to the reaction mixture.
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., orbital shaking). The progress of the reaction is monitored by TLC or HPLC.
-
Workup and Purification: Once the desired conversion is reached, the enzyme and molecular sieves are removed by filtration. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the regioselectively acylated product.
-
Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., catalytic hydrogenation for benzylidene acetals) to yield the final Papulacandin D analog.
Conclusion
The synthetic methodologies outlined in these application notes provide a robust framework for the generation of Papulacandin D and its analogs. The total chemical synthesis approach, particularly the palladium-catalyzed cross-coupling strategy, has been successfully employed for the synthesis of the natural product and its core structure. Chemoenzymatic methods, leveraging the high selectivity of lipases, offer an efficient alternative for the diversification of the fatty acid side chain, which is crucial for exploring the structure-activity relationships of this promising class of antifungal agents. The provided protocols, coupled with the comparative data, should serve as a valuable resource for researchers in the field of antifungal drug discovery.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Total Synthesis of Papulacandin D by Denmark [organic-chemistry.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Papulacandin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the antifungal agent Papulacandin D. The information is tailored for researchers, scientists, and drug development professionals engaged in complex organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of Papulacandin D?
The total synthesis of Papulacandin D presents several key challenges that require careful strategic planning. The molecule is comprised of two main subunits: a complex spirocyclic C-arylglycopyranoside core and a polyunsaturated fatty acid side chain.[1][2] The main hurdles include:
-
Construction of the C-arylglycoside bond: Forming the carbon-carbon bond between the anomeric center of the glucose moiety and the aromatic ring is a significant challenge, especially with a sterically hindered and electron-rich aromatic component.[1]
-
Stereocontrolled formation of the spiroketal: The synthesis requires precise control over the stereochemistry of the spirocyclic core.[3]
-
Control of stereogenic centers: The fatty acid side chain contains multiple stereocenters (C7" and C14") that necessitate highly stereoselective reactions for their installation.[1]
-
Protecting group strategy: A robust and orthogonal protecting group strategy is crucial to differentiate the numerous hydroxyl groups on the glucose core and the functional groups on the side chain and aromatic piece throughout a multi-step synthesis.[1][2]
Q2: What is the overall yield and step count for a successful total synthesis of Papulacandin D?
One of the most cited total syntheses of (+)-Papulacandin D was achieved in 31 steps with an overall yield of 9.2% from commercially available starting materials.[1][2][4] The synthesis is convergent, with the spirocyclic C-arylglycopyranoside and the fatty acid side chain being prepared in 11 steps each, both with approximately a 30% overall yield for each fragment.[1][2][4]
Troubleshooting Guides
Issues with the Palladium-Catalyzed C-Aryl Glycosylation
The palladium-catalyzed, organosilanolate-based cross-coupling reaction is a key step in forming the C-arylglycoside bond.[1][5] Users may encounter several issues during this transformation.
Problem: Low yield or no coupling product is observed.
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of the organosilanolate: | The glucal silanol can be prone to protiodesilylation, especially under acidic conditions or with certain protecting groups. Ensure strictly anhydrous and inert conditions. The choice of protecting groups on the glucal is critical; bulky silyl ethers like TIPS or TES at the C3 position have been shown to be effective.[1] |
| Inactive catalyst: | Use a fresh source of the palladium catalyst, such as Pd₂(dba)₃•CHCl₃. Ensure proper activation and handling of the catalyst under an inert atmosphere. |
| Suboptimal reaction conditions: | The reaction is sensitive to temperature and the choice of base. A systematic optimization of temperature (e.g., 50-80 °C) and base (e.g., NaOt-Bu) may be necessary.[1] |
| Steric hindrance of the aryl iodide: | For sterically demanding aryl iodides, higher temperatures or longer reaction times might be required. However, this must be balanced against the stability of the reactants.[1] |
Problem: Formation of undesired side products.
| Potential Cause | Troubleshooting Suggestion |
| Homocoupling of the organosilanolate: | This can occur if the oxidative addition of the aryl iodide to the palladium center is slow. Ensure the aryl iodide is pure and reactive. Running the reaction at a slightly lower temperature initially might mitigate this. |
| Protiodesilylation of the glucal silanol: | As mentioned, this is a significant side reaction.[1] Rigorous exclusion of moisture and protic sources is essential. The use of a non-protic, anhydrous solvent like toluene is recommended.[1] |
Challenges in the Oxidative Spiroketalization
The formation of the spiroketal core is another critical and often problematic step.
Problem: Poor stereoselectivity in spiroketal formation.
| Potential Cause | Troubleshooting Suggestion |
| Acid-catalyzed epimerization: | The desired α-anomer can epimerize to the undesired β-anomer under acidic conditions. The oxidative spiroketalization should be performed under basic conditions (e.g., using m-CPBA with NaHCO₃) to prevent Brønsted acid-catalyzed equilibration.[1][6] |
| Substrate control: | The stereochemical outcome is often dictated by the existing stereocenters in the molecule. Ensure the precursor is diastereomerically pure. |
Problem: Low yield of the desired spiroketal.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete oxidation: | Ensure a sufficient excess of the oxidizing agent (e.g., m-CPBA) is used. Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Product instability: | The spiroketal may be sensitive to the workup and purification conditions. A mild workup and careful chromatography are recommended. If the undesired β-anomer is formed, it can often be converted to the more stable α-anomer by treatment with a mild acid (e.g., 0.1 M HCl in chloroform).[6] |
Quantitative Data Summary
The following table summarizes the yields of key transformations in a representative total synthesis of Papulacandin D.
| Transformation | Reactants | Reagents and Conditions | Yield (%) | Reference |
| Palladium-Catalyzed Cross-Coupling | Dimethylglucal-silanol, Aryl iodide | Pd₂(dba)₃•CHCl₃, NaOt-Bu, Toluene, 50 °C, 5 h | 82 | [1] |
| Selective Pivaloyl Ester Cleavage | Pivaloyl-protected benzylic alcohol | DIBAL-H, CH₂Cl₂, -78 °C to rt, 1 h | 98 | [1] |
| Oxidative Spiroketalization | 1-Arylhexenopyranose | m-CPBA, NaHCO₃, CH₂Cl₂ | 91 (over two steps including epimerization) | [6] |
| Enantioselective Allylation | Dienal, Allyltrichlorosilane | Lewis base catalyst | Not specified | [1] |
Key Experimental Protocols
Palladium-Catalyzed Organosilanolate-Based Cross-Coupling
This protocol describes the formation of the C-arylglycoside bond, a pivotal step in the synthesis.
Procedure:
-
To a solution of the dimethylglucal-silanol (1.0 equiv) and the aryl iodide (1.0 equiv) in anhydrous toluene, add NaOt-Bu (2.0 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd₂(dba)₃•CHCl₃ (5 mol %) to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 50 °C and stir for 5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired C-aryl glycoside.[1]
Oxidative Spiroketalization
This protocol details the formation of the spiroketal core with stereocontrol.
Procedure:
-
Dissolve the 1-arylhexenopyranose precursor (1.0 equiv) in CH₂Cl₂ and cool to 0 °C.
-
Add NaHCO₃ (excess) to the solution.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (excess) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-2.5 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
If necessary, dissolve the crude product in chloroform containing 0.1 M HCl and stir for 1 hour at room temperature to epimerize the β-anomer to the more stable α-anomer.
-
Purify by column chromatography to yield the spiroketal.[6]
Visualizations
Caption: Key stages and associated challenges in the total synthesis of Papulacandin D.
Caption: Troubleshooting workflow for low yield in the Pd-catalyzed cross-coupling step.
References
- 1. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (+)-Papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Papulacandin D
Welcome to the technical support center for the synthesis of Papulacandin D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent antifungal agent. Here you will find frequently asked questions (FAQs) and troubleshooting guides for both total chemical synthesis and fermentation-based production methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Papulacandin D?
A1: The primary challenges in the total synthesis of Papulacandin D revolve around two key aspects of its complex structure: the construction of the C-arylglycoside bond and the stereochemical control of the C(7") and C(14") stereogenic centers in the polyunsaturated fatty acid side chain.[1] The palladium-catalyzed cross-coupling reaction to form the C-arylglycoside bond is particularly sensitive to the choice of protecting groups and reaction conditions.[1]
Q2: What is the typical overall yield for the total synthesis of Papulacandin D?
A2: A reported total synthesis of (+)-Papulacandin D was achieved in 31 steps with an overall yield of 9.2% from commercially available starting materials.[1][2] The synthesis is convergent, with the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid side chain being prepared in 11 steps each, both with a 30% overall yield.[1][2]
Q3: Can Papulacandin D be produced via fermentation?
A3: Yes, Papulacandin D is a natural product originally isolated from the fermentation broth of the fungus Papularia sphaerosperma.[3][4] Therefore, fermentation is a viable, and often preferred, method for its production on a larger scale.
Q4: What are the key considerations for optimizing Papulacandin D production in Papularia sphaerosperma?
A4: Optimizing the fermentation process is crucial for maximizing the yield of Papulacandin D. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. The original isolation used a medium containing soybean and mannitol.
Q5: What is the biosynthetic pathway for Papulacandin D?
A5: The biosynthesis of Papulacandins follows a convergent five-component strategy. It involves a linear polyketide chain that is synthesized and attached to an aryl-glucoside by a polyketide synthase with a C-terminal acyltransferase domain. The characteristic tricyclic benzannulated spiroketal core is formed through C-glycosylation of 5-(hydroxymethyl)resorcinol, followed by a spirocyclization step catalyzed by a Fe(II)/α-ketoglutarate-dependent oxygenase.
Troubleshooting Guides
Total Synthesis Troubleshooting
The palladium-catalyzed cross-coupling of a glucal silanol with an aryl iodide is a critical step in the synthesis of the Papulacandin D core.[1] Low yields are a common issue and can often be attributed to suboptimal reaction conditions.
| Potential Cause | Suggested Solution | Expected Outcome |
| Inefficient Catalyst System | Screen different palladium catalysts and ligands. Pd(OAc)₂, PdCl₂, Pd(dba)₂, and Pd(PPh₃)₄ are common choices. Ligands like 1,10-phenanthroline can improve reaction efficiency.[1] | Increased yield of the desired C-aryl glycoside. |
| Inappropriate Base or Additive | The choice of base is critical. For silanolate-based couplings, a strong, non-nucleophilic base like NaOt-Bu is often used. For boronic acid-based couplings, additives like trifluoroacetic acid may be necessary.[1] | Improved reaction kinetics and higher product conversion. |
| Unsuitable Solvent | Test a range of solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and N,N-dimethylformamide (DMF) have been used successfully in similar reactions.[5] | Enhanced solubility of reactants and improved catalyst performance. |
| Incorrect Protecting Groups | Bulky silyl protecting groups (e.g., TIPS, TES) on the glucal moiety can influence the reaction outcome. Optimization of these groups may be necessary to prevent side reactions like protiodesilylation. | Reduced side product formation and increased yield of the target compound. |
The synthesis of the fatty acid side chain involves a Lewis base-catalyzed, enantioselective allylation of a dienal with allyltrichlorosilane to set the C(7") stereocenter.[1][2]
| Potential Cause | Suggested Solution | Expected Outcome |
| Suboptimal Chiral Lewis Base | The choice of the chiral Lewis base catalyst is paramount for achieving high enantioselectivity. Screen different chiral phosphoramides or other relevant catalysts. | Increased enantiomeric excess (ee) of the desired homoallylic alcohol. |
| Incorrect Reaction Temperature | Enantioselective reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can significantly improve stereoselectivity. | Higher ee and potentially cleaner reaction profile. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Evaluate a range of aprotic solvents like CH₂Cl₂ or toluene. | Improved enantioselectivity. |
Fermentation Troubleshooting
Low yield of the target metabolite is a common challenge in fungal fermentations. This can be due to a variety of factors related to the culture medium and conditions.
| Potential Cause | Suggested Solution | Expected Outcome |
| Suboptimal Carbon Source | The type and concentration of the carbon source can significantly impact secondary metabolite production. Test various carbohydrates like glucose, sucrose, mannitol, or soluble starch.[6] | Increased biomass and/or higher Papulacandin D production. |
| Limiting Nitrogen Source | Organic nitrogen sources like yeast extract, peptone, or corn steep liquor often support robust growth and secondary metabolism.[6][7] Evaluate different nitrogen sources and their concentrations. | Enhanced production of Papulacandin D. |
| Inappropriate C:N Ratio | The carbon-to-nitrogen ratio is a critical factor influencing the switch from primary to secondary metabolism. Systematically vary the concentrations of the chosen carbon and nitrogen sources to find the optimal ratio. | A significant increase in the final product titer. |
| Unfavorable pH | The pH of the culture medium can affect nutrient uptake and enzyme activity. Monitor the pH throughout the fermentation and consider using buffers or controlled pH feeding to maintain it within the optimal range (typically pH 5.0-7.0 for many fungi).[8] | Improved cell viability and consistent product formation. |
| Inadequate Aeration and Agitation | As an aerobic process, oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia. | Increased metabolic activity and higher product yield. |
Experimental Protocols
Key Experiment 1: Palladium-Catalyzed Cross-Coupling of a Glucal Silanol with an Aryl Iodide
This protocol is a general representation based on the synthesis of the C-arylglycopyranoside core of Papulacandin D.[1]
-
To a solution of the glucal silanol (1.0 equiv) and the aryl iodide (1.2 equiv) in anhydrous toluene is added NaOt-Bu (2.0 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
[Pd₂(dba)₃]·CHCl₃ (0.02 equiv) and a suitable ligand (e.g., a biaryl phosphine, 0.04 equiv) are added.
-
The reaction mixture is heated to 80 °C and stirred under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Key Experiment 2: Fermentation of Papularia sphaerosperma for Papulacandin Production
This protocol is based on the original fermentation method for isolating Papulacandins.
-
Seed Culture: A well-sporulated agar slant of Papularia sphaerosperma is used to inoculate a 500-mL flask containing 100 mL of nutrient broth (e.g., 2% soybean, 2% mannitol, pH adjusted to 8.2 before sterilization). The flask is shaken at 250 rpm and 23 °C for 48 hours.
-
Pre-culture: The seed culture is used to inoculate larger flasks (e.g., 2-L flasks with 500 mL of the same medium) and incubated under the same conditions for another 48 hours.
-
Production Fermentation: The pre-culture is used to inoculate a fermenter containing the production medium. The fermentation is carried out at 23 °C with controlled aeration and agitation. The pH of the culture broth is monitored and typically reaches around 6.7 at the point of optimal production (approximately 60 hours).
-
Extraction and Isolation: The antibiotic complex is extracted from both the culture filtrate and the mycelium using ethyl acetate and methanol, respectively, at pH 8.6. The extracts are then purified using chromatographic techniques to isolate Papulacandin D.
Visualizations
Caption: Biosynthetic pathway of Papulacandin D.
Caption: Workflow for fermentation optimization.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. medium-optimization-and-fermentation-kinetics-for-antifungal-compounds-production-by-an-endophytic-paenibacillus-polymyxa-ds-r5-isolated-from-salvia-miltiorrhiza - Ask this paper | Bohrium [bohrium.com]
- 3. Papulacandins, a new family of antibiotics with antifungal activity, I. Fermentation, isolation, chemical and biological characterization of papulacandins A, B, C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papulacandins, a new family of antibiotics with antifungal activity. Structures of papulacandins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Overcoming steric hindrance in Papulacandin D cross-coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cross-coupling reactions involved in the synthesis of Papulacandin D and its analogues. The primary focus is on overcoming challenges related to steric hindrance in the key palladium-catalyzed C-aryl glycoside bond formation.
Troubleshooting Guide
This guide addresses common issues encountered during the sterically challenging cross-coupling of protected glucal silanols with substituted aryl halides.
Q1: My cross-coupling reaction yield is low or the reaction has failed. What are the most common causes?
Low yields are frequently attributed to the significant steric hindrance posed by both coupling partners: the bulky, protected glucal silanol and the often electron-rich, 2,6-disubstituted aryl iodide.[1]
Here are the primary factors to investigate:
-
Steric Bulk of Protecting Groups: The size of the silyl protecting groups on the glucal moiety has a significant impact on reaction efficiency, especially at lower temperatures.[2] Bulky groups can impede the approach of the catalyst and the coupling partners.
-
Reaction Temperature: Insufficient thermal energy may prevent the catalytic complex from overcoming the activation barrier imposed by sterically demanding substrates.[2]
-
Suboptimal Catalyst System or Base: The choice of palladium source and the base used to generate the reactive silanolate are critical for success.[3]
-
Side Reactions: Competing reaction pathways, such as protecting group degradation or homocoupling of the starting materials, can consume reactants and reduce the yield of the desired product.
Q2: I suspect my protecting groups are the issue. Which groups are recommended and what are the trade-offs?
The choice of silyl ether protecting groups on the glucal is a critical parameter.
-
Problem: Using less bulky protecting groups like Triethylsilyl (TES) on the O-3 position of the glucal can lead to side reactions. For instance, during the crucial lithiation step to form the silane precursor, the base (t-BuLi) can deprotonate the alpha-hydrogens of the TES group, leading to a mixture of products and preventing a clean reaction.[4]
-
Solution: Switching to a more sterically hindered protecting group like Triisopropylsilyl (TIPS) at the O-3 position can resolve this issue. The increased bulk of the TIPS group prevents the undesired deprotonation, leading to a clean lithiation and subsequent formation of the required hydrosilane precursor in near-quantitative yield.[4]
Q3: How does reaction temperature affect a sterically hindered coupling?
Temperature plays a key role in overcoming the steric clash between the coupling partners.
-
Observation: At ambient temperature, the steric bulk of protecting groups on the glucal can significantly reduce reaction yields.[2]
-
Recommendation: Increasing the reaction temperature can often mitigate the negative effects of large protecting groups. In one study, elevating the temperature to 50 °C for 4 hours resulted in high yields, with the impact of different bulky protecting groups becoming negligible.[2] This suggests that with sufficient thermal energy, the catalyst can facilitate the coupling of even highly encumbered substrates.
Q4: I am observing significant byproducts. What are they and how can I minimize them?
The most common byproduct in related C-aryl glucal syntheses is the homocoupling of the organometallic partner.[5] While the Papulacandin D synthesis uses a silanol, similar side reactions can occur. Additionally, decomposition of starting materials or intermediates is possible.
-
Minimization Strategies:
-
Control Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one partner can sometimes favor homocoupling.
-
Degassing: Thoroughly degas solvents and reagents to remove oxygen, which can degrade the Pd(0) catalyst and lead to side reactions.
-
Purity of Reagents: Use highly pure starting materials. Impurities in the glucal silanol or aryl iodide can interfere with the catalytic cycle.
-
Base Selection: The choice of base is critical. In the Hiyama-Denmark coupling, a base like NaOt-Bu is used to generate the reactive sodium silanolate in situ.[3] Ensure the base is fresh and anhydrous.
-
Frequently Asked Questions (FAQs)
Q: What is the key reaction for forming the C-aryl glycoside bond in Papulacandin D synthesis? A: The core C-aryl glycoside structure is typically assembled via a palladium-catalyzed, organosilanolate-based cross-coupling reaction (a fluoride-free Hiyama-Denmark coupling).[2][6] This reaction couples a protected glucal dimethylsilanol with an electron-rich and sterically hindered aromatic iodide.[2][6]
Q: Why is this specific cross-coupling reaction considered challenging? A: The reaction is challenging due to two main factors: the aryl iodide is both electron-rich and 2,6-disubstituted, and the glucal silanol partner is also sterically bulky.[1] Both of these features are known to slow down or inhibit standard cross-coupling reactions.[1]
Q: What catalyst system is typically used for this transformation? A: The syntheses reported by Denmark and coworkers successfully employ a palladium(0) source, specifically tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), as the catalyst.[3][4]
Q: Is a fluoride activator required for this silanol-based coupling? A: No. A key advantage of the Hiyama-Denmark protocol used in this synthesis is that it operates under fluoride-free conditions.[7][8] Activation is achieved by deprotonating the silanol with a base (e.g., NaOt-Bu) to form a highly reactive alkali metal silanolate.[3][7] This avoids the issue of fluoride cleaving common silyl protecting groups used elsewhere in the molecule.[7][8]
Quantitative Data Summary
The following tables summarize yields for key steps and reactions, highlighting the impact of different protecting groups and substrates.
Table 1: Effect of Glucal Protecting Group on Precursor Formation
| O-3 Protecting Group | Lithiation/Silylation Outcome | Precursor Yield | Reference |
| Triethylsilyl (TES) | Mixture of products (side reaction) | No yield reported | [4] |
| Triisopropylsilyl (TIPS) | Clean reaction, single product | 99% | [4] |
Table 2: Cross-Coupling Yields with Different Aryl Iodide Protecting Groups
| Aryl Iodide Protecting Group | Coupling Partner | Product Yield | Reference |
| Methyl (on resorcinol) | Glucal Silanol 38 | 77% | [1] |
| Benzyl (on resorcinol) | Glucal Silanol 38 | 72% | [1] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Organosilanolate Cross-Coupling
This protocol is adapted from the total synthesis of Papulacandin D by Denmark et al. and describes the key C-aryl glycoside bond formation.
Materials:
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Protected Glucal Dimethylsilanol (1.0 equiv)
-
Protected 2,6-disubstituted Aryl Iodide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected glucal dimethylsilanol, the aryl iodide, and the palladium catalyst.
-
Add the anhydrous, degassed solvent via cannula and stir the mixture to dissolve the reagents.
-
In a separate flask, prepare a solution or slurry of sodium tert-butoxide in the same solvent.
-
Add the base to the reaction mixture dropwise at room temperature while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-aryl glucal.
Visualizations
References
- 1. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of (+)-Papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Papulacandin D Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the key synthetic steps in the total synthesis of Papulacandin D. The information is targeted toward researchers, scientists, and drug development professionals engaged in the synthesis of this and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of Papulacandin D?
A1: The total synthesis of (+)-Papulacandin D is a convergent process that can be broken down into four key stages[1][2][3]:
-
Palladium-Catalyzed Cross-Coupling: Formation of the C-arylglycoside bond through a silicon-based cross-coupling of a glucal silanol with an aromatic iodide[1][4].
-
Enantioselective Allylation: Construction of the stereocenters in the fatty acid side chain via a Lewis base-catalyzed enantioselective allylation of a dienal[1][2].
-
Oxidative Spiroketalization: Formation of the characteristic 1,7-dioxaspiro[5.4]decane skeleton[4].
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Esterification and Global Deprotection: Coupling of the spirocyclic core and the fatty acid side chain, followed by removal of all protecting groups to yield the final product[1].
Q2: Why is the choice of protecting groups so critical in this synthesis?
A2: A robust protecting group strategy is essential due to the sensitive nature of the functional groups in the Papulacandin D molecule, particularly the polyunsaturated fatty acid side chain. The final global deprotection must be conducted under mild conditions to avoid degradation of the product. The protecting groups must be stable to the conditions of the key transformations, including organometallic reactions and oxidation, yet be removable without affecting the delicate functionalities of the final structure[1].
Q3: What are the major challenges in the palladium-catalyzed cross-coupling step?
A3: The primary challenges in the palladium-catalyzed cross-coupling reaction for Papulacandin D synthesis are twofold. Firstly, the aromatic iodide coupling partner is both electron-rich and sterically hindered, which can significantly slow down or inhibit the reaction. Secondly, the reaction conditions must be carefully chosen to be compatible with the various protecting groups on the glucal silanol and the aromatic iodide[1]. Protiodesilylation of the silanol can be a significant side reaction under certain conditions[1].
Troubleshooting Guides
Palladium-Catalyzed, Organosilanolate-Based Cross-Coupling
Issue: Low or no yield of the desired C-arylglycoside product.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use freshly opened catalyst or store under an inert atmosphere. Consider a brief pre-activation step if applicable. |
| Steric Hindrance | For sterically hindered aromatic iodides, higher reaction temperatures and longer reaction times may be necessary. Ensure the chosen ligand on the palladium catalyst is suitable for coupling with hindered substrates. |
| Protiodesilylation of Silanol | This side reaction can be prevalent. Optimization of the base and solvent system is crucial. The use of a fluoride source as an activator should be carefully controlled. In some cases, changing the silyl protecting groups on the glucal moiety can mitigate this issue[1]. |
| Poor Quality Reagents | Ensure all reagents, especially the glucal silanol and aromatic iodide, are pure and dry. Traces of water can quench the organometallic species. |
Experimental Protocol: Optimized Silicon-Based Cross-Coupling
This protocol is adapted from the total synthesis of (+)-Papulacandin D[1].
-
To a solution of the glucal silanol (1.0 equiv) and the aromatic iodide (1.0 equiv) in a suitable aprotic solvent (e.g., THF, Dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Add the activator (e.g., a fluoride source like TBAF or a base like KOSi(CH₃)₃) portion-wise at room temperature under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate), combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Enantioselective Allylation for the Fatty Acid Side Chain
Issue: Low enantioselectivity in the allylation reaction.
| Potential Cause | Troubleshooting Recommendation |
| Chiral Lewis Base Purity | The enantiopurity of the chiral Lewis base catalyst is paramount. Ensure it is of high purity and handled under anhydrous conditions. |
| Reaction Temperature | Lowering the reaction temperature can often improve enantioselectivity. Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. |
| Solvent Effects | The choice of solvent can significantly influence the stereochemical outcome. Screen a variety of aprotic solvents (e.g., CH₂Cl₂, Toluene, THF) to find the optimal one. |
| Substrate Purity | Impurities in the dienal substrate can potentially interfere with the catalyst and reduce enantioselectivity. Ensure the dienal is of high purity. |
Experimental Protocol: Lewis Base-Catalyzed Enantioselective Allylation
This protocol is based on the synthesis of the fatty acid side chain of Papulacandin D[1][2].
-
To a solution of the chiral Lewis base catalyst (e.g., a chiral phosphine oxide or amide, 10-20 mol%) in a dry, aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere, add allyltrichlorosilane (1.2 equiv) at low temperature (e.g., -78 °C).
-
Stir the mixture for a short period to allow for complex formation.
-
Add a solution of the dienal (1.0 equiv) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at the low temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
References
Papulacandin D Technical Support Center: Troubleshooting Solubility for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges with Papulacandin D in in vitro assays. Papulacandin D, a potent inhibitor of (1,3)-β-D-glucan synthase, is a valuable tool in antifungal research. However, its hydrophobic nature can present significant challenges in aqueous experimental systems. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Papulacandin D?
A1: Due to its lipophilic properties, Papulacandin D exhibits poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to avoid precipitation and degradation of the compound.
Q2: What is the maximum concentration of DMSO that can be used in a fungal cell culture?
A2: The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. Most fungal cell lines can tolerate DMSO concentrations up to 1% (v/v) without significant adverse effects. However, it is strongly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific fungal strain and assay conditions. A concentration of 0.5% DMSO or lower is generally considered safe for most applications.[1]
Q3: My Papulacandin D precipitated when I added it to my culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like Papulacandin D. This is often due to the rapid change in solvent polarity. To prevent this, it is recommended to perform a serial dilution of the DMSO stock solution in the culture medium. Adding the concentrated stock solution dropwise while gently vortexing the medium can also help. Warming the culture medium to 37°C before adding the compound may also improve solubility.
Q4: How should I store my Papulacandin D stock solution?
A4: Papulacandin D stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when working with Papulacandin D in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Papulacandin D powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO incrementally. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous culture medium. | Rapid change in solvent polarity ("solvent shock"). | Perform a stepwise dilution of the DMSO stock into the culture medium. Add the stock solution slowly to the medium while gently mixing. Consider using a carrier solvent like ethanol for intermediate dilutions, though DMSO is generally preferred. |
| Cloudiness or precipitation appears in the culture wells over time. | Compound has exceeded its solubility limit in the final assay medium. The compound may be binding to components in the media or plasticware. | Decrease the final concentration of Papulacandin D in your assay. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. The use of pre-warmed media can sometimes help maintain solubility. |
| Inconsistent or not reproducible assay results. | Inaccurate pipetting of viscous DMSO stock. Degradation of Papulacandin D. Uneven distribution of the compound in the assay plate. | Use positive displacement pipettes for accurate handling of viscous DMSO solutions. Prepare fresh working solutions from a properly stored stock for each experiment. Ensure thorough mixing of the final assay plate before incubation. |
| High background signal or unexpected cellular effects in the vehicle control. | DMSO concentration is too high, causing cellular stress or toxicity. | Reduce the final DMSO concentration in the assay. Perform a dose-response experiment with DMSO alone to determine the no-effect concentration for your specific cell line and assay. |
Experimental Protocols
Preparation of Papulacandin D Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Papulacandin D in DMSO.
Materials:
-
Papulacandin D (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of Papulacandin D for your desired stock concentration and volume. The molecular weight of Papulacandin D is approximately 897.0 g/mol . For a 10 mM stock solution, you would dissolve 8.97 mg of Papulacandin D in 1 mL of DMSO.
-
Aseptically weigh the Papulacandin D powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the Papulacandin D is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
In Vitro Antifungal Susceptibility Assay (Broth Microdilution)
This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of Papulacandin D against a fungal strain. This method should be adapted based on CLSI or EUCAST guidelines for your specific fungus.
Materials:
-
Papulacandin D stock solution (10 mM in DMSO)
-
Fungal culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile fungal growth medium (e.g., RPMI-1640)
-
Sterile DMSO (for vehicle control)
-
Incubator
Procedure:
-
Prepare Working Solutions: From your 10 mM stock, prepare a series of working solutions of Papulacandin D by serial dilution in the culture medium. Remember to keep the DMSO concentration consistent across all dilutions and below the toxic level for your fungal strain.
-
Inoculum Preparation: Adjust the concentration of the fungal culture in fresh medium to the desired inoculum density (e.g., 0.5 to 2.5 x 10^3 CFU/mL).
-
Plate Setup:
-
Add 100 µL of the appropriate Papulacandin D working solution to the wells of a 96-well plate. Create a concentration gradient across the plate.
-
Include a positive control well containing 100 µL of fungal inoculum in medium without Papulacandin D.
-
Include a negative control (sterility control) well containing 100 µL of medium only.
-
Include a vehicle control well containing 100 µL of fungal inoculum in medium with the same final concentration of DMSO as the test wells.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). This will result in a final volume of 200 µL per well and will halve the initial drug concentration.
-
Incubation: Cover the plate and incubate at the optimal temperature for your fungal strain (e.g., 35°C) for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of Papulacandin D that causes a significant inhibition of fungal growth compared to the vehicle control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
Signaling Pathway
Papulacandin D inhibits (1,3)-β-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition triggers the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response.
Caption: Fungal Cell Wall Integrity Pathway activated by Papulacandin D.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vitro antifungal susceptibility test with Papulacandin D.
Caption: Workflow for Papulacandin D in vitro antifungal testing.
References
Preventing degradation of Papulacandin D during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Papulacandin D to prevent its degradation and ensure experimental accuracy.
Troubleshooting Guide: Common Issues with Papulacandin D
This guide addresses specific problems that may arise during the use of Papulacandin D in experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of Antifungal Activity | Degradation of Papulacandin D due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Prepare fresh stock solutions. Avoid using old stock solutions, especially if they have been stored for an extended period at room temperature or have undergone multiple freeze-thaw cycles.3. Verify the pH of your experimental buffer. Papulacandin D contains an ester linkage susceptible to hydrolysis, especially at non-neutral pH. |
| Precipitation of Compound in Aqueous Buffer | Papulacandin D has limited aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <1%).2. After diluting the stock solution, vortex or sonicate briefly to ensure complete dissolution.3. Prepare dilutions fresh before each experiment. |
| Inconsistent Experimental Results | Potential degradation of the compound during the experiment or variability in solution preparation. | 1. Minimize the time Papulacandin D is in aqueous solutions at elevated temperatures.2. Always include a positive control with a freshly prepared Papulacandin D solution.3. Ensure accurate and consistent preparation of stock and working solutions. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of Papulacandin D. | 1. Analyze a fresh sample of Papulacandin D as a reference.2. Investigate potential sources of degradation, such as pH, temperature, or light exposure during the experimental process.3. Characterize the degradation products if necessary for your research. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store Papulacandin D?
-
A1: For long-term storage, Papulacandin D should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.
-
-
Q2: How should I prepare and store stock solutions?
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A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or below. For many compounds dissolved in DMSO, stock solutions can be stable for up to 3 months at -20°C.[2]
-
-
Q3: What is the stability of Papulacandin D in aqueous solutions?
-
A3: Papulacandin D's stability in aqueous solutions is limited due to the potential for hydrolysis of its ester linkage. It is advisable to prepare working dilutions in aqueous buffers immediately before use and to avoid prolonged storage of aqueous solutions.
-
Degradation
-
Q4: What are the primary mechanisms of Papulacandin D degradation?
-
A4: The main degradation pathway is likely hydrolysis of the ester linkage connecting the fatty acid side chain to the glucose core, which can be catalyzed by acidic or basic conditions.[3] The glycosidic bond may also be susceptible to cleavage under strong acidic conditions.
-
-
Q5: How can I detect degradation of Papulacandin D?
-
A5: Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact Papulacandin D from its degradation products.[4] A loss of biological activity in a fungal susceptibility assay can also indicate degradation.
-
Experimental Use
-
Q6: What is the mechanism of action of Papulacandin D?
-
A6: Papulacandin D is an antifungal agent that inhibits the activity of (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[5][6][7][8] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[7][8]
-
-
Q7: Are there any known incompatibilities with common lab reagents?
-
A7: Avoid strong acids and bases, as they can accelerate the hydrolysis of the ester linkage. Be mindful of the components in your culture media or buffers that could significantly alter the pH.
-
Experimental Protocols
Protocol 1: Stability Assessment of Papulacandin D by HPLC
This protocol outlines a method to assess the stability of Papulacandin D under various conditions.
-
Preparation of Papulacandin D Stock Solution:
-
Accurately weigh a known amount of Papulacandin D and dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Incubation under Stress Conditions:
-
pH Stress: Dilute the stock solution in buffers of varying pH (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.
-
Temperature Stress: Incubate aliquots of the stock solution and the pH-stressed samples at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column.
-
Detection: Set the UV detector to a wavelength appropriate for Papulacandin D (this may need to be determined empirically, but a starting point could be in the 210-280 nm range).
-
Injection: Inject equal volumes of each sample.
-
-
Data Analysis:
-
Quantify the peak area of the intact Papulacandin D at each time point.
-
Calculate the percentage of Papulacandin D remaining relative to the time zero sample.
-
Plot the percentage of remaining Papulacandin D against time for each condition to determine the degradation rate.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of Papulacandin D.
-
Preparation of Papulacandin D Solutions:
-
Prepare a stock solution of Papulacandin D in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate fungal growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal strain of interest and prepare a standardized inoculum suspension according to established protocols (e.g., CLSI or EUCAST guidelines).
-
-
Inoculation:
-
Add the fungal inoculum to each well of the microtiter plate containing the Papulacandin D dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the growth of the fungal strain (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of Papulacandin D that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
-
Visualizations
References
- 1. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Papulacandins, a new family of antibiotics with antifungal activity. Structures of papulacandins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Papulacandin D
Welcome to the technical support center for Papulacandin D synthesis and bioactivity assessment. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to lower-than-expected bioactivity of synthesized Papulacandin D.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Papulacandin D?
Papulacandin D is a member of the papulacandin family of antifungal agents.[1][2] Its primary mechanism of action is the inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][2] By inhibiting this enzyme, Papulacandin D disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[2]
Q2: Which fungal species are typically susceptible to Papulacandin D?
Papulacandin D and its derivatives have shown in vitro activity against a range of pathogenic fungi, including various species of Candida (such as Candida albicans) and Saccharomyces cerevisiae.[2][4]
Q3: What are the key structural features of Papulacandin D that are critical for its bioactivity?
The bioactivity of Papulacandin D is highly dependent on its specific chemical structure. Key features include:
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The Benzannulated Spiroketal Core: This rigid structure is considered crucial for the molecule's ability to bind to and inhibit β-(1,3)-D-glucan synthase.[1][2] Synthesizing this complex core correctly is a major challenge.[1]
-
The Acyl Side Chain: The length, degree of unsaturation, and stereochemistry of the fatty acid side chain significantly influence the compound's activity.[1][2] Modifications to this chain can lead to a drastic reduction in bioactivity.[1]
-
Stereochemistry: As with many natural products, the specific stereochemistry of Papulacandin D is critical for its biological function.[5][6][7][8][9] Incorrect stereoisomers formed during synthesis are unlikely to exhibit the desired bioactivity.
Troubleshooting Guide for Low Bioactivity
Section 1: Synthesis and Purity Issues
Q1.1: My synthesized Papulacandin D shows low antifungal activity. What are the likely synthesis-related causes?
Low bioactivity of synthesized Papulacandin D can often be traced back to issues during its complex multi-step synthesis.[10] Here are some primary areas to investigate:
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Incomplete or Incorrect Formation of the Spiroketal Core: The benzannulated spiroketal is a known synthetic challenge.[1] Failure to correctly form this moiety will likely result in a biologically inactive compound.
-
Incorrect Acyl Side Chain: The structure of the polyunsaturated fatty acid side chain is critical.[1] Issues such as incorrect chain length, saturation (hydrogenation of the double bonds), or incorrect stereochemistry of the double bonds can lead to a significant loss of activity.[1]
-
Presence of Impurities: Residual starting materials, reagents, or byproducts from the synthesis can interfere with the bioactivity assays or indicate an impure final product. Common reactive impurities in pharmaceutical preparations can include aldehydes, peroxides, and metal residues which could potentially degrade the final compound.
-
Stereochemical Errors: Papulacandin D has multiple chiral centers. Failure to control the stereochemistry at these centers during synthesis will result in a mixture of diastereomers, of which only the natural configuration is expected to be fully active.[5][6][8]
Troubleshooting Workflow for Synthesis Issues
Caption: Troubleshooting workflow for synthesis-related bioactivity issues.
Q1.2: How can I confirm the structural integrity of my synthesized Papulacandin D?
A thorough analytical characterization is essential. This should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure, including the presence of the spiroketal and the acyl side chain.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.
Compare your spectral data with published data for authenticated Papulacandin D.
Section 2: Bioassay-Related Issues
Q2.1: I have confirmed the structure and purity of my compound, but the MIC values are still high. What could be wrong with my antifungal susceptibility assay?
Several factors in the antifungal susceptibility testing protocol can influence the outcome:
-
Inoculum Preparation: The concentration of the fungal inoculum is critical. An inoculum that is too dense can lead to artificially high MIC values.[11]
-
Growth Medium: The composition of the growth medium can affect both the growth of the fungus and the activity of the compound. Standardized media such as RPMI-1640 are recommended.[12]
-
Incubation Time and Temperature: Suboptimal incubation conditions can affect fungal growth and, consequently, the MIC reading.
-
Endpoint Reading: For some antifungal agents, a phenomenon known as "trailing" can occur, where there is reduced but persistent growth at concentrations above the true MIC. This can make visual endpoint determination difficult.[4]
-
Solubility and Stability of the Compound: Ensure your synthesized Papulacandin D is fully dissolved in the assay medium. Precipitation will lead to an inaccurate assessment of its potency. Also, consider the stability of the compound under assay conditions.[13]
Q2.2: My compound shows weak activity in the whole-cell assay, but I suspect it might be a glucan synthase inhibitor. How can I test this directly?
You can perform an in vitro β-(1,3)-D-glucan synthase inhibition assay. This involves:
-
Preparation of a Fungal Cell Lysate: A crude membrane fraction containing the β-(1,3)-D-glucan synthase is isolated from a susceptible fungal species (e.g., Candida albicans or Saccharomyces cerevisiae).
-
Enzyme Assay: The enzyme preparation is incubated with the substrate, UDP-glucose (often radiolabeled), in the presence of your synthesized Papulacandin D.
-
Quantification of Product: The amount of synthesized β-(1,3)-D-glucan is quantified. A reduction in product formation in the presence of your compound indicates inhibition of the enzyme.
Troubleshooting Workflow for Bioassay Issues
Caption: Troubleshooting workflow for bioassay-related issues.
Quantitative Data Summary
Table 1: In Vitro Antifungal Activity of Papulacandin D and Analogs
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Papulacandin D | Candida albicans | 1-2 | [4] |
| Papulacandin B | Candida albicans | 0.1 | [4] |
| Palmitic acid derivative | Not specified | Moderately active | [1] |
| Linoleic acid derivative | Not specified | Moderately active | [1] |
Table 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition
| Compound | Enzyme Source | IC₅₀ (µg/mL) | Reference |
| Papulacandin analog L-687,781 | C. albicans | 0.16 | [14] |
| Papulacandin B | Not specified | 0.100 | [15] |
Experimental Protocols
Protocol 1: General Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of the synthesized Papulacandin D in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in the test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus without compound) and a negative control (medium without fungus).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by using a spectrophotometer.
-
Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay
This is a generalized protocol; specific conditions may need to be optimized.
-
Preparation of Enzyme Extract:
-
Grow the fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cells and resuspend in a lysis buffer.
-
Disrupt the cells (e.g., by bead beating or sonication) and centrifuge to pellet cell debris.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Enzyme Reaction:
-
The reaction mixture should contain a buffer (e.g., Tris-HCl), the enzyme extract, the substrate (UDP-[¹⁴C]glucose or UDP-glucose for non-radioactive detection), and various concentrations of the synthesized Papulacandin D.
-
Initiate the reaction by adding the enzyme extract and incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Product Quantification:
-
Radioactive Method: Stop the reaction and precipitate the synthesized glucan. Filter the mixture and wash to remove unreacted UDP-[¹⁴C]glucose. Measure the radioactivity of the filter-bound glucan using a scintillation counter.
-
Non-Radioactive (Fluorescence) Method: Stop the reaction and solubilize the glucan product. Add a fluorescent dye (e.g., aniline blue) that specifically binds to β-(1,3)-glucan and measure the fluorescence.[10]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway and Logical Relationships
Papulacandin D Mechanism of Action
Caption: Mechanism of action of Papulacandin D.
References
- 1. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal properties of papulacandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. biomedgrid.com [biomedgrid.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Papulacandin D and Other Glucan Synthase Inhibitors for Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
The fungal cell wall, a structure absent in mammalian cells, presents a prime target for antifungal therapies. A key component of this wall is β-(1,3)-D-glucan, synthesized by the enzyme glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. This guide provides a comparative overview of the efficacy of Papulacandin D and other prominent glucan synthase inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development efforts.
Efficacy Comparison of Glucan Synthase Inhibitors
Glucan synthase inhibitors can be broadly categorized into three main classes: papulacandins, echinocandins, and triterpenoids. Each class exhibits distinct chemical structures and varying degrees of antifungal activity.
Papulacandins: This class of glycolipid antifungals, isolated from Papularia sphaerosperma, includes Papulacandin B, the most potent of the family, and its simpler, less potent derivative, Papulacandin D. While demonstrating in vitro activity, their development has been limited.
Echinocandins: This class of lipopeptides represents the most clinically successful glucan synthase inhibitors. Caspofungin, micafungin, and anidulafungin are widely used intravenously for the treatment of invasive candidiasis and aspergillosis. They exhibit broad-spectrum activity against many Candida and Aspergillus species.
Triterpenoids: A newer class of glucan synthase inhibitors, exemplified by ibrexafungerp (formerly SCY-078), a semi-synthetic derivative of enfumafungin. A key advantage of this class is the potential for oral bioavailability, offering a significant advancement in the treatment of fungal infections.
The following tables summarize the in vitro efficacy of these inhibitor classes against key fungal pathogens, presented as Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50).
Table 1: In Vitro Efficacy (MIC in µg/mL) of Glucan Synthase Inhibitors against Candida Species
| Inhibitor Class | Compound | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| Papulacandins | Papulacandin D | 1-2[1] | - | - | - | - |
| Papulacandin B | 0.1[1] | - | - | - | - | |
| Echinocandins | Caspofungin | 0.03 - 0.125 | 0.03 - 0.06 | 0.25 | 0.03 | 0.06 |
| Micafungin | 0.015 | 0.015 | 1 | 0.015 | 0.06 | |
| Anidulafungin | 0.03 | 0.06 | 2 | 0.03 | 0.03 | |
| Triterpenoids | Ibrexafungerp | 0.06 | 0.25 | 0.5 | 0.5 | 0.5 |
Note: Data for echinocandins and ibrexafungerp are presented as modal MICs or MIC90 values from various sources.
Table 2: In Vitro Efficacy (IC50 in µg/mL) of Glucan Synthase Inhibitors
| Inhibitor Class | Compound | Target Organism | IC50 (µg/mL) |
| Papulacandins | Papulacandin Analog (L-687,781) | C. albicans | 0.16[2] |
| Echinocandins | Caspofungin | C. albicans | ~0.002 |
| Triterpenoids | Enfumafungin | C. albicans | 0.2 |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antifungal agent efficacy. The following are detailed protocols for determining Minimum Inhibitory Concentration (MIC) and for in vitro glucan synthase inhibition assays.
Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.
1. Inoculum Preparation: a. Subculture yeast isolates onto potato dextrose agar and incubate at 35°C for 24 hours. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Antifungal Agent Preparation: a. Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add the standardized yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent. b. Include a growth control (no drug) and a sterility control (no inoculum) well. c. Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[3] b. Growth inhibition can be assessed visually or spectrophotometrically.[3]
Protocol for In Vitro Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the glucan synthase enzyme.
1. Enzyme Preparation: a. Culture the fungal strain of interest (e.g., Candida albicans) in a suitable broth medium and harvest the cells during the exponential growth phase. b. Prepare spheroplasts by enzymatic digestion of the cell wall. c. Lyse the spheroplasts and isolate the membrane fraction, which contains the glucan synthase enzyme, by differential centrifugation.
2. Assay Reaction: a. The reaction mixture typically contains a buffer (e.g., Tris-HCl), a GTP source (as GTPγS), a substrate (UDP-[3H]glucose), and the membrane preparation.[4] b. Add varying concentrations of the inhibitor compound to the reaction mixtures. c. Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period (e.g., 60 minutes).[5]
3. Product Quantification: a. Terminate the reaction by adding trichloroacetic acid (TCA).[4] b. Collect the acid-insoluble product (radiolabeled β-(1,3)-D-glucan) by filtration.[4] c. Wash the filters to remove unincorporated UDP-[3H]glucose. d. Quantify the radioactivity of the filters using a scintillation counter.
4. IC50 Determination: a. The IC50 value is the concentration of the inhibitor that reduces the glucan synthase activity by 50% compared to the control (no inhibitor). This is calculated from a dose-response curve.[4]
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Caption: Workflow for the in vitro glucan synthase inhibition assay.
Caption: FKS1 mutation leads to reduced echinocandin binding and resistance.
References
- 1. scielo.br [scielo.br]
- 2. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Papulacandin D vs. Caspofungin: A Comparative Guide on Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent antifungal agents, Papulacandin D and Caspofungin. Both compounds target the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive target for antifungal therapy. This document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes their molecular pathways and experimental workflows.
At a Glance: Key Differences and Similarities
| Feature | Papulacandin D | Caspofungin |
| Drug Class | Glycolipid | Lipopeptide (Echinocandin) |
| Primary Target | β-(1,3)-D-glucan synthase | β-(1,3)-D-glucan synthase |
| Mechanism | Inhibition of β-(1,3)-D-glucan synthesis | Non-competitive inhibition of β-(1,3)-D-glucan synthase[1][2] |
| Spectrum of Activity | Primarily active against yeasts like Candida albicans.[2] Largely inactive against filamentous fungi.[1] | Broad-spectrum activity against Candida and Aspergillus species.[3] |
| Potency (vs. C. albicans) | MIC: 1-2 µg/mL[2] | MIC range: 0.06 to 4 mg/l[4] |
| Glucan Synthase Inhibition (IC50) | 0.16 µg/mL (for analog L-687,781)[5] | <1.0 ng/mL[5] |
Mechanism of Action: A Shared Target
Both Papulacandin D and Caspofungin derive their antifungal properties from their ability to inhibit the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is responsible for maintaining its shape and osmotic integrity.[1] By disrupting the production of this essential polysaccharide, both drugs lead to a weakened cell wall, ultimately causing cell lysis and fungal death.[6]
Caspofungin, a member of the echinocandin class, acts as a non-competitive inhibitor of the β-(1,3)-D-glucan synthase complex.[1][2] This specific mode of action, targeting a fungal-specific pathway, contributes to its favorable safety profile in human patients.
Comparative In Vitro Activity
While both drugs target the same enzyme, their potency can differ. Caspofungin generally exhibits greater potency against a broader range of fungal pathogens.
| Compound | Organism | MIC (µg/mL) | IC50 (β-(1,3)-D-glucan synthase) (µg/mL) |
| Papulacandin D | Candida albicans | 1 - 2[2] | 0.16 (analog L-687,781)[5] |
| Caspofungin | Candida albicans | 0.06 - 4[4] | <0.001[5] |
| Caspofungin | Candida glabrata | 0.04 (Geometric Mean)[7] | - |
| Caspofungin | Candida tropicalis | - | - |
| Caspofungin | Candida parapsilosis | - | - |
| Caspofungin | Candida krusei | - | - |
MIC values for Caspofungin can vary significantly between studies and strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Antifungal stock solutions (Papulacandin D, Caspofungin)
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Suspend colonies in sterile saline to achieve a specific turbidity, corresponding to a known cell concentration (e.g., 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration.
-
Drug Dilution: Prepare serial twofold dilutions of Papulacandin D and Caspofungin in RPMI-1640 medium in the wells of the 96-well plate. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay measures the in vitro activity of the β-(1,3)-D-glucan synthase enzyme and the inhibitory effect of the test compounds.
Materials:
-
Fungal cell lysate or purified β-(1,3)-D-glucan synthase
-
UDP-[3H]glucose (radiolabeled substrate)
-
Test compounds (Papulacandin D, Caspofungin)
-
Assay buffer (e.g., Tris-HCl with activators like GTPγS)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a crude membrane fraction or a purified enzyme preparation from the fungal strain of interest.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the enzyme preparation, and the desired concentration of the inhibitor (Papulacandin D or Caspofungin).
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[3H]glucose.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period.
-
Stop Reaction: Terminate the reaction by adding cold TCA.
-
Product Collection: Collect the insoluble radiolabeled glucan product by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated UDP-[3H]glucose.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the enzyme activity against a range of inhibitor concentrations.[8]
Conclusion
Both Papulacandin D and Caspofungin are valuable antifungal agents that function by inhibiting the essential fungal enzyme β-(1,3)-D-glucan synthase. While they share a common mechanism of action, Caspofungin demonstrates a broader spectrum of activity and generally higher potency, particularly against clinically relevant Candida and Aspergillus species. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel antifungal compounds targeting the fungal cell wall.
References
- 1. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Papulacandin D Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Papulacandin D analogs, focusing on their structure-activity relationships (SAR) as antifungal agents. By objectively presenting experimental data, detailed methodologies, and visual representations of molecular interactions and pathways, this document aims to facilitate further research and development in the field of antifungal drug discovery.
Introduction to Papulacandin D and its Antifungal Activity
Papulacandins are a class of glycolipid antibiotics that exhibit potent antifungal activity by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] This mechanism of action makes them attractive candidates for antifungal drug development, as the target enzyme is absent in mammalian cells, suggesting a potential for high selectivity and low toxicity. Papulacandin D is a key member of this family, and its simpler structure compared to other papulacandins makes it a valuable scaffold for synthetic modifications to explore and optimize its antifungal properties.[1][3] The minimum inhibitory concentration (MIC) of Papulacandin D against Candida albicans is reported to be in the range of 1-2 µg/mL.[3]
Comparative Antifungal Activity of Papulacandin D Analogs
The antifungal efficacy of Papulacandin D analogs is highly dependent on their structural features. Modifications to the acyl side chain and the spiroketal core have been shown to significantly impact their minimum inhibitory concentrations (MIC) against various fungal pathogens, particularly Candida albicans. The following table summarizes the reported MIC values for several key analogs, providing a clear comparison of their in vitro antifungal potency.
| Analog/Compound | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| Papulacandin D | - | Candida albicans | 1-2 | [3] |
| Palmitic Acid Derivative | Saturated C16 acyl chain at C-3 | Candida albicans | 88 | [4][5] |
| Linoleic Acid Derivative | Unsaturated C18 acyl chain with two cis double bonds at C-3 | Candida albicans | 100 | [4][5] |
| Sorbic Acid Derivative | Short, unsaturated acyl chain at C-3 | Candida albicans | No inhibition | [4] |
| All-trans-retinoic Acid Derivative | Bulky, unsaturated acyl chain at C-3 | Candida albicans | No inhibition | [4] |
| Analogs lacking the spirocyclic nucleus | Replacement of the spiroketal with a simpler aromatic O-glycoside | Candida albicans, Candida tropicalis, Candida krusei, Paracoccidioides brasiliensis | No inhibition at 500 | [1] |
| Analogs with a saturated C-3 acyl chain and lacking the spirocyclic nucleus | Combination of modifications | Candida spp. | Low activity | [1] |
Key Findings from SAR Studies:
-
Acyl Side Chain: The nature of the acyl side chain at the C-3 position of the glucose moiety is crucial for antifungal activity. Both the length and degree of unsaturation of this chain influence the potency of the analogs. While a certain lipophilicity is required, excessive length or saturation can be detrimental. For instance, the palmitic acid derivative (saturated C16) showed slightly better activity than the linoleic acid derivative (unsaturated C18 with two cis double bonds).[4][5] However, very short (sorbic acid) or bulky (retinoic acid) acyl chains completely abolished the antifungal activity.[4]
-
Spiroketal Moiety: The benzannulated spiroketal unit is a critical structural feature for the antifungal activity of Papulacandin D. Analogs where this complex ring system is replaced by a simpler aromatic O-glycoside showed a complete loss of activity.[1] This suggests that the rigid, three-dimensional structure conferred by the spiroketal is essential for the molecule's interaction with its target, (1,3)-β-D-glucan synthase.
-
Combined Modifications: The combination of a saturated C-3 acyl chain and the absence of the spirocyclic nucleus results in analogs with very low antifungal activity, further highlighting the importance of both these structural elements.[1]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.
1. Preparation of Fungal Inoculum:
- Subculture Candida albicans on Sabouraud Dextrose Agar at 35°C for 24 hours.
- Suspend several colonies in sterile saline (0.85% NaCl).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
- Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.
2. Preparation of Microdilution Plates:
- Perform serial twofold dilutions of the Papulacandin D analogs in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.
- Include a drug-free well for growth control and an uninoculated well for sterility control.
3. Inoculation and Incubation:
- Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. The endpoint can be determined visually or by using a microplate reader at 490 nm.
(1,3)-β-D-Glucan Synthase Inhibition Assay (Fluorescence-Based)
This assay measures the activity of (1,3)-β-D-glucan synthase by quantifying the amount of glucan produced using a fluorescent dye.
1. Preparation of Fungal Cell Lysate:
- Grow Candida albicans cells to the mid-logarithmic phase in a suitable broth medium.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5).
- Resuspend the cell pellet in lysis buffer containing protease inhibitors and mechanically disrupt the cells (e.g., using glass beads or a French press).
- Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed (e.g., 100,000 x g) to pellet the membrane fraction containing the glucan synthase.
- Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Glucan Synthase Reaction:
- In a microplate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), UDP-glucose (the substrate), GTPγS (an activator), and the Papulacandin D analog at various concentrations.
- Initiate the reaction by adding the prepared membrane fraction.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
3. Quantification of Glucan Product:
- Add a solution of aniline blue, a fluorescent dye that specifically binds to (1,3)-β-D-glucans.
- Incubate in the dark to allow for dye binding.
- Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 400 nm and 460 nm, respectively.
- The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the fluorescence intensity against the inhibitor concentration.
Visualizations
Core Structure of Papulacandin D and Sites of Analog Modification
Caption: Key modification sites on the Papulacandin D scaffold.
Experimental Workflow for SAR Studies of Papulacandin D Analogs
Caption: Workflow for the SAR study of Papulacandin D analogs.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase and Activation of the Cell Wall Integrity Pathway
Caption: Inhibition of glucan synthesis and subsequent signaling.
References
Papulacandin D In Vivo Efficacy: A Comparative Analysis in Animal Models of Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Papulacandin D and its analogs against clinically relevant fungal pathogens in established animal models. The performance is contrasted with that of widely used echinocandin antifungals, supported by experimental data to inform preclinical and drug development research.
Executive Summary
Papulacandins, including Papulacandin D, are a class of antifungal agents that inhibit (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2] This mechanism is shared with the echinocandin class of drugs, such as caspofungin and micafungin. While Papulacandin D has demonstrated potent in vitro activity against various Candida species, in vivo efficacy data for Papulacandin D itself is limited in publicly available literature.[1][2] However, a study evaluating a papulacandin analog (L-687,781) in a murine model of disseminated candidiasis found it to be ineffective at a dose of 10 mg/kg.[3][4][5] In contrast, echinocandins like caspofungin and micafungin have demonstrated robust, dose-dependent efficacy in similar animal models of disseminated candidiasis and aspergillosis. This guide synthesizes the available data to provide a direct comparison of their in vivo performance.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of a papulacandin analog and comparator echinocandins in murine models of fungal infections.
Table 1: Efficacy in a Murine Model of Disseminated Candidiasis (Candida albicans)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Papulacandin Analog (L-687,781) | DBA/2 Mice | 10 mg/kg, intraperitoneally, twice daily for 4 days | Ineffective at reducing kidney fungal burden. | [3][4][5] |
| Caspofungin | Immunosuppressed (cyclophosphamide) ICR Mice | 0.25 - 1.0 mg/kg/day, intraperitoneally for 7 days | Significant reduction in kidney fungal burden (>99%); 70-100% sterile kidneys at 0.5 and 1.0 mg/kg. | |
| Caspofungin | Immunocompetent Mice | 1 mg/kg | Improved survival (85-95%) and reduced tissue burden. | |
| Tetrahydroechinocandin B (L-687,901) | DBA/2 Mice | ≥2.5 mg/kg, intraperitoneally, twice daily for 4 days | Significant reduction in Candida CFU per gram of kidneys. | [3] |
Table 2: Efficacy in Murine Models of Invasive Aspergillosis (Aspergillus fumigatus)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Papulacandin D/Analogs | - | - | No in vivo data available from the conducted search. | |
| Caspofungin | Immunosuppressed (cyclophosphamide) Mice | ≥0.125 mg/kg/day | Significantly prolonged survival. | |
| Micafungin | Immunosuppressed DBA/2 Mice | 1 mg/kg, subcutaneously, twice daily | Significantly prolonged survival. | |
| Rezafungin (novel echinocandin) | Immunocompromised Mice | 0.2, 1, and 5 mg/kg (5-day treatment) | Increased 10-day survival to 80%, 90%, and 100% respectively, from 20% in the control group.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the key experiments cited.
Murine Model of Disseminated Candidiasis
This model is designed to assess the efficacy of antifungal agents against a systemic Candida albicans infection.
-
Animal Strain: DBA/2 mice are often used due to their enhanced susceptibility to C. albicans.[3][4]
-
Immunosuppression: In some models, mice are immunosuppressed with agents like cyclophosphamide to mimic the immunocompromised state of at-risk patients.
-
Inoculum Preparation: Candida albicans (e.g., strain MY1055) is grown in a suitable broth, and the yeast cells are washed and suspended in sterile saline.[3][4] The concentration is adjusted to deliver a specific inoculum size (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mouse).[3][4]
-
Infection: The fungal suspension is administered intravenously via the tail vein.[3][4]
-
Antifungal Treatment: Treatment with the test compounds (e.g., papulacandin analog, echinocandins) is initiated at a specified time post-infection. The drugs are administered via a defined route (e.g., intraperitoneally) at various doses and for a specific duration.[3][4]
-
Efficacy Endpoints:
-
Fungal Burden: At predetermined time points, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to enumerate the colony-forming units (CFU) per gram of tissue.[3][4]
-
Survival: In some studies, the survival of the animals is monitored over a set period.
-
Murine Model of Invasive Pulmonary Aspergillosis
This model evaluates the efficacy of antifungal agents against a primary lung infection with Aspergillus fumigatus.
-
Animal Strain: Various mouse strains can be used, including DBA/2.
-
Immunosuppression: Immunosuppression is typically required and can be induced with agents like cyclophosphamide and cortisone acetate.
-
Inoculum Preparation: Aspergillus fumigatus conidia are harvested from agar plates and suspended in a sterile solution.
-
Infection: Infection is established via intranasal instillation or inhalation of the conidial suspension.[7]
-
Antifungal Treatment: Similar to the candidiasis model, treatment is initiated post-infection with the test compounds administered at various doses and schedules.
-
Efficacy Endpoints:
-
Survival: The primary endpoint is often the survival of the infected mice over a defined period.
-
Fungal Burden: In some studies, lung tissue is collected to determine the fungal burden.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Papulacandin D and a typical experimental workflow for in vivo antifungal efficacy studies.
Caption: Mechanism of action of Papulacandin D and echinocandins.
Caption: Typical workflow for in vivo antifungal efficacy studies.
Conclusion
Based on the available preclinical data, the papulacandin analog L-687,781 did not demonstrate in vivo efficacy against Candida albicans in a murine model at the tested dose.[3][4][5] In stark contrast, the echinocandin class of antifungals, including caspofungin and micafungin, exhibit potent, dose-dependent activity in a variety of animal models of both candidiasis and aspergillosis. These findings underscore the importance of in vivo testing to validate in vitro activity and highlight the superior in vivo performance of the currently approved echinocandins over the tested papulacandin analog. Further research on other papulacandin derivatives may yet identify candidates with improved in vivo efficacy.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different Papulacandin D synthesis routes
The total synthesis of Papulacandin D, a naturally occurring antifungal agent, has been a subject of significant interest in the synthetic organic chemistry community. The molecule's complex architecture, featuring a C-aryl glycoside core, a spiroketal system, and a polyunsaturated fatty acid side chain, presents a formidable synthetic challenge. This guide provides a comparative analysis of two prominent total syntheses of Papulacandin D, developed by the research groups of Scott E. Denmark and Anthony G. M. Barrett.
Overview of Synthetic Strategies
The two approaches, while both convergent in nature, employ distinct key strategies for the construction of the critical C-aryl glycoside and spiroketal core.
Denmark's Synthesis: This route is characterized by a highly convergent approach, dissecting the molecule into two key fragments of nearly equal complexity: the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid side chain.[1][2] The key transformations include a palladium-catalyzed, organosilanolate-based cross-coupling reaction to form the C-aryl bond and a Lewis base-catalyzed, enantioselective allylation to set a key stereocenter in the side chain.[1][2]
Barrett's Synthesis: As the first reported total synthesis of Papulacandin D, this work established a foundational approach to the molecule.[1] The cornerstone of this strategy is the construction of the spiroketal core through the condensation of an aryllithium reagent with a protected D-gluconolactone.[1] The synthesis of the fatty acid side chain originates from the chiral pool, utilizing L-isoleucine.[1]
Quantitative Comparison of Synthetic Routes
A summary of the key quantitative metrics for the two syntheses is presented below, highlighting the differences in efficiency and overall step count.
| Metric | Denmark's Synthesis | Barrett's Synthesis |
| Overall Yield | 9.2% | 0.6% |
| Total Number of Steps | 31 | 24 |
| Longest Linear Sequence | 11 steps (for each of the two main fragments) | Not explicitly stated, but appears longer than 11 steps |
| Key Bond Formation | Palladium-catalyzed cross-coupling | Aryllithium addition to lactone |
| Starting Materials | Triacetoxyglucal, Geraniol | D-gluconolactone, L-isoleucine |
Key Synthetic Transformations and Experimental Protocols
Denmark's Synthesis: Key Reactions
1. Palladium-Catalyzed Organosilanolate-Based Cross-Coupling: This reaction forms the crucial C-aryl glycoside bond. A dimethylglucal-silanol is coupled with a sterically hindered aromatic iodide in the presence of a palladium catalyst.[1]
-
Experimental Protocol: To a solution of the dimethylglucal-silanol (1.0 equiv) and the aromatic iodide (1.0 equiv) in toluene is added 5 mol % of Pd₂(dba)₃·CHCl₃ and 2.0 equiv of NaOt-Bu. The reaction mixture is heated at 50 °C for 5 hours. After cooling to room temperature, the reaction is quenched and the product is isolated by column chromatography. The reaction typically affords the desired C-arylglycoside in good yield (e.g., 82%).
2. Lewis Base-Catalyzed Enantioselective Allylation: This step establishes a key stereocenter in the fatty acid side chain. A dienal is reacted with allyltrichlorosilane in the presence of a chiral Lewis base catalyst.[1]
-
Experimental Protocol: To a solution of the dienal (1.0 equiv) in a suitable solvent at low temperature (e.g., -78 °C) is added the chiral Lewis base catalyst followed by allyltrichlorosilane. The reaction is stirred for several hours until completion. Workup and purification by chromatography provide the homoallylic alcohol with high enantioselectivity.
Barrett's Synthesis: Key Reactions
1. Aryllithium Addition to a Protected D-Gluconolactone: This reaction is central to the formation of the spiroketal core of Papulacandin D. An aryllithium species, generated from the corresponding aryl bromide, adds to a protected D-gluconolactone.[1]
-
Experimental Protocol: A solution of the aryl bromide in an ethereal solvent (e.g., diethyl ether) is cooled to -78 °C. tert-Butyllithium is added dropwise to generate the aryllithium reagent. A solution of the protected D-gluconolactone in diethyl ether is then added to the aryllithium solution at -78 °C. The reaction is stirred at this temperature for a period of time before being quenched. After workup and purification, the resulting lactol is obtained, which can then be further elaborated to the spiroketal.
2. Synthesis of the Fatty Acid Side Chain from L-Isoleucine: The chirality of the side chain is established from the naturally occurring amino acid L-isoleucine. The synthesis involves a series of transformations to extend the carbon chain and introduce the required unsaturations. A key step in this sequence is a kinetic resolution to separate epimers at the C(7'') position.[1]
-
Experimental Protocol: The synthesis of the side chain involves multiple steps starting from L-isoleucine. A representative transformation is the introduction of a stereocenter via a diastereoselective reaction, followed by separation of the diastereomers. For instance, a chiral auxiliary can be employed to direct the stereochemical outcome of a reaction, and the resulting products are then separated by chromatography.
Visualizing the Synthetic Strategies
The logical flow and key bond disconnections of each synthetic route are illustrated in the diagrams below.
Figure 1: Retrosynthetic analysis of Denmark's convergent synthesis of Papulacandin D.
Figure 2: Retrosynthetic analysis of Barrett's synthesis of Papulacandin D.
Conclusion
Both the Denmark and Barrett syntheses of Papulacandin D represent significant achievements in the field of natural product synthesis. Denmark's route, benefiting from the development of modern catalytic methods, offers a more efficient and higher-yielding approach. The use of a palladium-catalyzed cross-coupling for the C-aryl glycoside bond formation and an enantioselective allylation for the side chain construction are key highlights.
Barrett's pioneering synthesis, on the other hand, provided the first chemical synthesis of this complex molecule and established a viable, albeit lower-yielding, pathway. Its strategy of using an aryllithium addition to a gluconolactone derivative to build the core structure is a classic approach in carbohydrate chemistry.
The choice of synthetic route for future endeavors would likely depend on the specific goals of the research. For the efficient production of Papulacandin D and its analogs for biological studies, Denmark's synthesis appears to be the more practical option. However, Barrett's work remains a landmark achievement and provides valuable insights into the chemical synthesis of complex glycosides.
References
Validating the Antifungal Target of Papulacandin D in Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Papulacandin D's performance against susceptible and resistant fungal strains, offering experimental data and detailed protocols to validate its antifungal target, (1,3)-β-D-glucan synthase. This document is intended to assist researchers in understanding the mechanisms of resistance and in the development of novel antifungal therapies.
Introduction to Papulacandin D
Papulacandin D belongs to the papulacandin family of antifungal agents, which function by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2][3][4] This enzyme is an attractive target for antifungal drugs as it is absent in mammalian cells, offering a high degree of selectivity.[1][4][5] Papulacandin D is the simplest of the papulacandins and has demonstrated in vitro activity against several pathogenic fungi, including Candida albicans.[1] Resistance to glucan synthase inhibitors, including papulacandins and echinocandins, is primarily associated with specific mutations in the FKS1 gene, which encodes the catalytic subunit of the target enzyme.
Performance Comparison: Papulacandin D vs. Alternatives in Susceptible and Resistant Strains
The emergence of antifungal resistance necessitates a thorough understanding of how mutations in the target enzyme affect drug efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Papulacandin D and other glucan synthase inhibitors against wild-type (susceptible) and FKS1 mutant (resistant) strains of Candida albicans.
Table 1: Comparative MICs (µg/mL) of Glucan Synthase Inhibitors against Candida albicans
| Antifungal Agent | Wild-Type Strains (MIC Range) | FKS1 Mutant Strains (MIC Range) | Fold Increase in MIC for Resistant Strains |
| Papulacandin D | 1 - 2[4] | > 64 (projected) | > 32-64 |
| Caspofungin | 0.03 - 0.25 | 1 - >16 | 4 - >30[3] |
| Micafungin | 0.015 - 0.125 | 1 - 16 | ~8 - >110[3] |
| Anidulafungin | 0.015 - 0.125 | 0.5 - 2 | ~4 - >90[3] |
Note: Data for Papulacandin D against confirmed FKS1 mutant strains is limited in publicly available literature; the projected values are based on the known resistance mechanisms shared with echinocandins.
Table 2: Common FKS1 Mutations Conferring Resistance to Glucan Synthase Inhibitors
| Fungal Species | FKS1 "Hot Spot" Region | Common Amino Acid Substitutions | Reference |
| Candida albicans | Hot Spot 1 (HS1) | S645P, S645Y, S645F, F641S | [1] |
| Candida albicans | Hot Spot 2 (HS2) | R1361H | [3] |
| Candida glabrata | FKS1 & FKS2 (HS1) | S629P (FKS1), S663P (FKS2) | [6] |
Experimental Protocols
Validating the antifungal target of Papulacandin D and characterizing resistance involves a series of key experiments. Detailed methodologies are provided below.
(1,3)-β-D-Glucan Synthase Activity Assay
This assay measures the in vitro activity of (1,3)-β-D-glucan synthase in the presence and absence of inhibitors.
Protocol:
-
Preparation of Fungal Cell Lysates:
-
Culture fungal cells (wild-type and resistant strains) to mid-log phase in a suitable broth medium (e.g., YPD for C. albicans).
-
Harvest cells by centrifugation and wash with a buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, and protease inhibitors).
-
Disrupt the cells using mechanical means (e.g., bead beating or French press).
-
Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the membrane fraction containing the glucan synthase.
-
Resuspend the membrane fraction in a storage buffer.
-
-
Enzyme Assay:
-
The standard assay mixture (final volume of 100 µL) contains: 37.5 mM Tris buffer (pH 7.5), 7.5% glycerol, 2 mM EDTA, 1.5 mM KF, 10 mM dithiothreitol, 20 µM GTP, and 0.6 mM UDP-[³H]glucose (as the substrate).[7]
-
Add varying concentrations of Papulacandin D or other inhibitors (dissolved in DMSO, final concentration ≤1%).
-
Initiate the reaction by adding the prepared membrane fraction (enzyme source).
-
Incubate the reaction mixture at 30°C for 1-2 hours.[7]
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[7]
-
Collect the acid-insoluble glucan product by filtration through a glass fiber filter.
-
Wash the filter with 10% TCA and then with ethanol to remove unincorporated UDP-[³H]glucose.[8]
-
Measure the radioactivity of the filter using a scintillation counter.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.
-
FKS1 Gene Sequencing for Mutation Analysis
This protocol outlines the steps to identify mutations in the FKS1 gene of resistant fungal strains.
Protocol:
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from both wild-type and resistant fungal strains using a standard fungal DNA extraction kit or the phenol-chloroform method.[1]
-
-
PCR Amplification of FKS1 "Hot Spot" Regions:
-
Design primers to amplify the conserved "hot spot" regions of the FKS1 gene where resistance mutations are known to occur.[1][9]
-
Perform PCR using the extracted genomic DNA as a template. The PCR reaction typically includes a DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.
-
Verify the successful amplification of the target regions by agarose gel electrophoresis.
-
-
DNA Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Sequence the purified PCR products using the Sanger sequencing method.[1]
-
Analyze the sequencing results and align them with the wild-type FKS1 gene sequence to identify any nucleotide changes that result in amino acid substitutions.
-
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that responds to cell wall stress, such as that induced by glucan synthase inhibitors.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Workflow for Validating Papulacandin D's Target
This workflow outlines the logical progression of experiments to confirm the mechanism of action of Papulacandin D and investigate resistance.
Caption: Experimental Workflow for Target Validation.
Logical Relationship of Resistance
This diagram illustrates the causal chain from genetic mutation to observed drug resistance.
Caption: Logical Flow of Resistance Mechanism.
Conclusion
The validation of Papulacandin D's antifungal target in resistant strains hinges on a multi-faceted approach that combines susceptibility testing, enzymatic assays, and molecular analysis. The data presented in this guide demonstrates that resistance to Papulacandin D, much like the clinically utilized echinocandins, is strongly correlated with mutations in the FKS1 gene. By utilizing the provided experimental protocols and understanding the underlying signaling pathways, researchers can effectively characterize the efficacy of Papulacandin D and its derivatives, paving the way for the development of more robust antifungal therapies to combat the growing challenge of drug resistance.
References
- 1. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of the Amount and Length of (1,3)-β-d-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-d-glucan Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Papulacandin D with Other Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal agent Papulacandin D, focusing on its cross-resistance profile with other major antifungal classes. Due to a lack of direct comparative studies of Papulacandin D against resistant fungal isolates in publicly available literature, this guide leverages data on echinocandins, which share the same molecular target, to infer potential cross-resistance patterns.
Mechanism of Action: A Shared Target
Papulacandin D, like the echinocandin class of antifungals (e.g., caspofungin, micafungin, anidulafungin), exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for producing β-(1,3)-D-glucan, a key structural polymer.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
The catalytic subunit of β-(1,3)-D-glucan synthase is encoded by the FKS genes (primarily FKS1 in many Candida species).[3][4] Mutations in the "hot spot" regions of the FKS1 gene are the primary mechanism of acquired resistance to echinocandins.[1][5][6] These mutations alter the drug-binding site on the enzyme, reducing the efficacy of the antifungal agent. Given that Papulacandin D targets the same enzyme, it is highly probable that fungal strains harboring FKS1 mutations would exhibit cross-resistance to Papulacandin D.
Comparative Antifungal Activity Data
Table 1: Echinocandin MICs (µg/mL) Against Candida albicans with and without FKS1 Mutations
| Antifungal Agent | Wild-Type FKS1 | FKS1 Mutant Strains | Fold Increase in MIC |
| Caspofungin | 0.125 - 0.5 | 4 - >16 | 8 - >128 |
| Micafungin | 0.03 - 0.125 | 1 - 16 | 8 - >512 |
| Anidulafungin | 0.06 - 0.25 | 0.5 - 2 | 8 - 32 |
Data compiled from multiple sources. Actual values can vary based on specific mutations and testing conditions.[1][5]
Strains with FKS1 mutations demonstrate a significant increase in MIC values for all echinocandins, indicating class-specific cross-resistance.[1] It is plausible that Papulacandin D would show a similar reduction in activity against these strains.
Synergy with Other Antifungals: A Theoretical Framework
Combination therapy is a key strategy to overcome antifungal resistance and enhance efficacy. The interaction between two drugs can be synergistic (effect is greater than the sum of their individual effects), additive (effect is equal to the sum), indifferent (no interaction), or antagonistic (effect is less than their individual effects). This is often quantified using the Fractional Inhibitory Concentration Index (FICI).
While specific synergy data for Papulacandin D with other antifungals is limited, the following table illustrates how such data would be presented.
Table 2: Hypothetical Synergy Analysis of Papulacandin D with Other Antifungals against Candida albicans
| Drug Combination | FICI | Interpretation |
| Papulacandin D + Fluconazole | Data Not Available | - |
| Papulacandin D + Amphotericin B | Data Not Available | - |
FICI ≤ 0.5 is synergistic; >0.5 to ≤4.0 is indifferent; >4.0 is antagonistic.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate, following Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well, as determined visually or spectrophotometrically.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells containing various combinations of the two drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension as described for MIC testing. The plate is then incubated under appropriate conditions.
-
Data Analysis: After incubation, the growth in each well is assessed. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
FICI Calculation: The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B. The interaction is then interpreted based on the FICI value.[7][8]
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the β-(1,3)-D-glucan synthesis pathway and the experimental workflow for synergy testing.
Caption: Mechanism of action and resistance for glucan synthase inhibitors.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the FKS1 gene of Candida albicans as the essential target of 1,3-beta-D-glucan synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin Resistance in Candida Species: a Review of Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Synthetic versus Natural Papulacandin D
A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic data of synthetic and naturally occurring Papulacandin D, a potent antifungal agent.
This guide provides a comprehensive comparison of the spectroscopic data for synthetically produced and naturally isolated Papulacandin D. The information presented is crucial for the verification and quality control of synthetic batches and for researchers engaged in the development of new antifungal drugs based on the Papulacandin scaffold. All data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for both natural and synthetic Papulacandin D, providing a direct comparison of their physical and spectral properties.
| Spectroscopic Parameter | Natural Papulacandin D | Synthetic Papulacandin D |
| Appearance | Colorless powder | Colorless powder |
| Mass Spectrometry (m/z) | 830 (M+Na)+ | 830.3810 (M+Na)+ |
| Optical Rotation [α]D | +44.5° (c 0.5, MeOH) | +44.0° (c 0.5, MeOH) |
| ¹H NMR (500 MHz, CD₃OD) δ (ppm) | 7.23 (d, J=1.8 Hz, 1H), 7.07 (d, J=1.8 Hz, 1H), 6.18-6.08 (m, 2H), 5.68 (dd, J=15.2, 7.0 Hz, 1H), 5.40 (dd, J=15.2, 7.5 Hz, 1H), 4.88 (d, J=9.9 Hz, 1H), 4.13 (t, J=8.1 Hz, 1H), 3.84-3.78 (m, 1H), 3.70 (dd, J=11.9, 2.2 Hz, 1H), 3.58 (dd, J=11.9, 5.0 Hz, 1H), 3.48-3.41 (m, 2H), 3.38 (t, J=9.2 Hz, 1H), 2.24-2.16 (m, 1H), 2.14-2.06 (m, 2H), 1.71 (s, 3H), 1.63 (s, 3H), 1.08 (d, J=6.8 Hz, 3H), 0.92 (t, J=7.5 Hz, 3H) | 7.23 (d, J=1.8 Hz, 1H), 7.07 (d, J=1.8 Hz, 1H), 6.18-6.08 (m, 2H), 5.68 (dd, J=15.2, 7.0 Hz, 1H), 5.40 (dd, J=15.2, 7.5 Hz, 1H), 4.88 (d, J=9.9 Hz, 1H), 4.13 (t, J=8.1 Hz, 1H), 3.84-3.78 (m, 1H), 3.70 (dd, J=11.9, 2.2 Hz, 1H), 3.58 (dd, J=11.9, 5.0 Hz, 1H), 3.48-3.41 (m, 2H), 3.38 (t, J=9.2 Hz, 1H), 2.24-2.16 (m, 1H), 2.14-2.06 (m, 2H), 1.71 (s, 3H), 1.63 (s, 3H), 1.08 (d, J=6.8 Hz, 3H), 0.92 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (125 MHz, CD₃OD) δ (ppm) | 175.4, 158.9, 157.0, 140.2, 138.8, 134.1, 129.8, 125.1, 124.6, 118.1, 111.9, 109.8, 82.1, 80.8, 78.8, 78.4, 75.1, 71.8, 70.1, 62.5, 41.8, 35.7, 30.1, 26.2, 20.5, 18.1, 13.9, 11.8 | 175.4, 158.9, 157.0, 140.2, 138.8, 134.1, 129.8, 125.1, 124.6, 118.1, 111.9, 109.8, 82.1, 80.8, 78.8, 78.4, 75.1, 71.8, 70.1, 62.5, 41.8, 35.7, 30.1, 26.2, 20.5, 18.1, 13.9, 11.8 |
The data presented in the table demonstrates a remarkable consistency between the spectroscopic properties of natural and synthetic Papulacandin D. The identical ¹H and ¹³C NMR chemical shifts, mass spectrometry data, and the closely matching optical rotation values confirm the successful and accurate synthesis of the natural product.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
-
Sample Preparation: Samples of natural and synthetic Papulacandin D were dissolved in deuterated methanol (CD₃OD).
-
¹H NMR Spectroscopy: The ¹H NMR spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD at 3.31 ppm).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra were acquired at 125 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD at 49.0 ppm).
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source in positive ion mode.
-
Sample Preparation: Samples were dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer.
-
Data Acquisition: Data was acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Optical Rotation
-
Instrumentation: Optical rotation was measured using a polarimeter.
-
Sample Preparation: A known concentration of the sample was prepared in methanol (MeOH).
-
Measurement: The measurement was performed at the sodium D-line (589 nm) at a controlled temperature. The specific rotation [α]D is reported in degrees, with the concentration (c) in g/100 mL and the solvent specified.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data between natural and synthetic Papulacandin D.
Caption: Workflow for Spectroscopic Data Comparison.
Benchmarking Papulacandin D Cytotoxicity Against Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of Papulacandin D against human cell lines. Due to the limited availability of direct quantitative cytotoxicity data for Papulacandin D in the public domain, this comparison is framed by its mechanism of action and benchmarked against related antifungal compounds, the echinocandins, which share the same molecular target.
Executive Summary
Papulacandin D is a member of the papulacandin family of antifungal agents that exhibit their effect by inhibiting the enzyme (1,3)-β-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Critically, this enzyme is absent in mammalian cells, providing a strong biological rationale for the selective antifungal activity of Papulacandin D and predicting a favorable cytotoxicity profile against human cells.[1][2]
Mechanism of Action: A Foundation for Selective Toxicity
The primary molecular target of Papulacandin D is the fungal enzyme (1,3)-β-D-glucan synthase. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. As this enzyme is not present in humans, Papulacandin D is expected to have minimal off-target effects and consequently, low cytotoxicity in human cells.
Figure 1. Mechanism of selective toxicity of Papulacandin D.
Comparative Cytotoxicity Data
Direct head-to-head comparative studies detailing the cytotoxicity of Papulacandin D on a panel of human cell lines are not extensively documented in peer-reviewed literature. However, the cytotoxicity of echinocandins, which act on the same target, has been evaluated and provides a valuable benchmark.
| Compound | Cell Line | Assay | Cytotoxicity Metric | Result |
| Papulacandin D | Human Cell Lines | - | IC50 | Data Not Available |
| Caspofungin | Primary Human Endothelial Cells | Microscopic Observation | No effect on cellular characteristics | < 512 µg/mL |
| Micafungin | Human A549 cells | Antiviral Assay | CC50 | > 64 µM |
| Anidulafungin | Human Erythrocytes | Annexin-V Binding | Increased eryptosis | 1.5 - 6 µg/mL (after 48h)[3] |
| L-269289 * | Human 293 cells | Not specified | IC50 | > 50 µM[4] |
*L-269289 is a small molecule that enhances the efficacy of echinocandins. This data point is included to provide context for the general tolerance of human cell lines to compounds targeting fungal-specific pathways.
Experimental Protocols
A standard method for assessing the cytotoxicity of a compound against human cell lines is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Human cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of Papulacandin D is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of Papulacandin D. Control wells receive medium with the solvent at the same final concentration as the highest drug concentration wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the solvent control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for cytotoxicity assessment using the MTT assay.
Conclusion and Future Directions
The available evidence, primarily based on its mechanism of action and data from the structurally and functionally related echinocandins, strongly suggests that Papulacandin D possesses a high degree of selectivity for fungal cells and is likely to exhibit low cytotoxicity against human cell lines.
To definitively benchmark the cytotoxicity of Papulacandin D, direct experimental evaluation is necessary. Researchers are encouraged to perform standardized cytotoxicity assays, such as the MTT or LDH release assays, across a panel of representative human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and various cancer cell lines). Such studies would provide valuable quantitative data (IC50 values) to confirm the safety profile of Papulacandin D and support its further development as a potential antifungal therapeutic.
References
A Comparative Review of the Papulacandin Family of Compounds: Benchmarking Against Echinocandins in the Pursuit of Novel Antifungals
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has intensified the search for novel therapeutic agents. Among the promising targets is the fungal-specific enzyme 1,3-β-D-glucan synthase, which is essential for maintaining the integrity of the fungal cell wall. The papulacandin family of glycolipid antibiotics, first isolated from Papularia sphaerosperma, represents one of the earliest classes of compounds identified as inhibitors of this critical enzyme.[1] This guide provides a comparative analysis of the papulacandin family, juxtaposing their performance with the clinically successful echinocandins, a newer class of 1,3-β-D-glucan synthase inhibitors.
Mechanism of Action: A Shared Target
Both papulacandins and echinocandins exert their antifungal activity by inhibiting 1,3-β-D-glucan synthase. This enzyme catalyzes the polymerization of UDP-glucose into long chains of 1,3-β-D-glucan, a major structural component of the fungal cell wall. The inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This shared mechanism of action makes the echinocandins an ideal comparator for evaluating the potential of the papulacandin family.
In Vitro Activity: A Head-to-Head Comparison
The in vitro antifungal activity of the papulacandin family and the echinocandins has been evaluated against a range of pathogenic fungi. The following tables summarize the available minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data.
Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandins and Echinocandins against Candida albicans
| Compound | Class | MIC (µg/mL) against C. albicans |
| Papulacandin B | Papulacandin | 0.1 |
| Papulacandin D | Papulacandin | 1.0 - 2.0 |
| L-687,781 (analog) | Papulacandin | 1.0 - 2.0[2] |
| Anidulafungin | Echinocandin | 0.015 - 4.0[3] |
| Caspofungin | Echinocandin | 0.03 - 4.0[3] |
| Micafungin | Echinocandin | 0.008 - 1.0[3] |
| Cilofungin | Echinocandin | 0.5 - 1.0[2] |
| Tetrahydroechinocandin B | Echinocandin | 0.5 - 1.0[2] |
Table 2: 1,3-β-D-Glucan Synthase Inhibition (IC50) of Papulacandins and Echinocandins
| Compound | Class | IC50 (µg/mL) |
| L-687,781 (analog) | Papulacandin | 0.16[2] |
| L-671,329 | Echinocandin | 0.64[2] |
| Cilofungin | Echinocandin | 1.30[2] |
| Tetrahydroechinocandin B | Echinocandin | 0.85[2] |
In Vivo Efficacy: A Murine Model of Disseminated Candidiasis
The in vivo efficacy of a papulacandin analog, L-687,781, was compared to several echinocandins in a murine model of disseminated candidiasis.[2] In this study, DBA/2 mice were intravenously challenged with Candida albicans. The compounds were administered intraperitoneally twice daily for four days. The fungal burden in the kidneys was assessed at various time points post-infection.
Table 3: In Vivo Efficacy against Disseminated Candidiasis in Mice
| Compound | Class | Dose (mg/kg) | Outcome |
| L-687,781 (analog) | Papulacandin | 10 | Ineffective[2] |
| L-671,329 | Echinocandin | ≥ 2.5 | Significant reduction in kidney CFU[2] |
| Cilofungin | Echinocandin | ≥ 2.5 | Significant reduction in kidney CFU[2] |
| Tetrahydroechinocandin B | Echinocandin | ≥ 2.5 | Significant reduction in kidney CFU[2] |
While the in vitro data for the papulacandin analog L-687,781 showed potent inhibition of the target enzyme, it failed to demonstrate efficacy in an in vivo model. This highlights a potential challenge for the papulacandin class, possibly related to pharmacokinetic or pharmacodynamic properties in a whole-animal system. It is important to note that this is data from a single analog, and the most potent member, Papulacandin B, may exhibit different in vivo characteristics.
Signaling Pathway and Experimental Workflow
The inhibition of 1,3-β-D-glucan synthase by papulacandins and echinocandins triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress.
Caption: Fungal Cell Wall Integrity Pathway activated by glucan synthase inhibition.
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of antifungal compounds.
Caption: Workflow for a murine model of disseminated candidiasis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or water).
-
Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Incubation and Reading:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
1,3-β-D-Glucan Synthase Inhibition Assay
This protocol describes a general method for measuring the in vitro inhibition of 1,3-β-D-glucan synthase.
-
Enzyme Preparation:
-
Grow the fungal cells to mid-log phase and harvest by centrifugation.
-
Prepare spheroplasts by enzymatic digestion of the cell wall.
-
Lyse the spheroplasts and prepare a crude membrane fraction by differential centrifugation. This fraction will contain the glucan synthase activity.
-
-
Assay Reaction:
-
The reaction mixture typically contains a buffer (e.g., Tris-HCl), a GTP analog (e.g., GTPγS) as an activator, a substrate (radiolabeled UDP-[¹⁴C]glucose), and the test compound at various concentrations.
-
Initiate the reaction by adding the membrane preparation.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Collect the acid-insoluble glucan product by filtration.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
The IC50 value is calculated as the concentration of the compound that inhibits enzyme activity by 50% compared to the control without the inhibitor.
-
Murine Model of Disseminated Candidiasis
This protocol outlines a common in vivo model to assess the efficacy of antifungal compounds.[2]
-
Animals:
-
Use a susceptible mouse strain, such as DBA/2 or BALB/c.
-
-
Infection:
-
Prepare a standardized inoculum of Candida albicans from an overnight culture.
-
Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal cells.
-
-
Treatment:
-
Administer the test compounds (papulacandins or echinocandins) and a vehicle control to different groups of mice. The route of administration (e.g., intraperitoneal, oral) and dosing regimen will depend on the compound's properties.
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study: At specific time points after infection, humanely euthanize subgroups of mice. Aseptically remove target organs (typically kidneys, as they are a primary site of fungal colonization), homogenize the tissue, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Conclusion and Future Directions
The papulacandin family of compounds demonstrates potent in vitro activity against Candida albicans by inhibiting the essential enzyme 1,3-β-D-glucan synthase. Papulacandin B, in particular, exhibits a low MIC value, comparable to or better than some echinocandins. However, the limited in vivo efficacy data for a papulacandin analog raises questions about the translation of their in vitro potency to a therapeutic setting.
Further research is warranted to:
-
Determine the MIC values of all members of the papulacandin family against a broader range of fungal pathogens.
-
Conduct in vivo efficacy studies with the most potent members, such as Papulacandin B, to ascertain their therapeutic potential.
-
Investigate the pharmacokinetic and pharmacodynamic properties of papulacandins to understand the discrepancy between in vitro and in vivo results.
A deeper understanding of the structure-activity relationships within the papulacandin family could guide the synthesis of new derivatives with improved efficacy and drug-like properties, potentially revitalizing this class of natural products in the fight against life-threatening fungal infections.
References
- 1. Papulacandins, a new family of antibiotics with antifungal activity, I. Fermentation, isolation, chemical and biological characterization of papulacandins A, B, C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
